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N-(2-Nitrophenyl)-N-pentylmethanesulfonamide Documentation Hub

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  • Product: N-(2-Nitrophenyl)-N-pentylmethanesulfonamide
  • CAS: 1845689-87-3

Core Science & Biosynthesis

Foundational

Targeted Protein Degradation via Molecular Glues: The Mechanism of Action of N-Aryl Sulfonamides

Executive Summary For nearly two decades, N-aryl sulfonamides—such as indisulam, tasisulam, and chloroquinoxaline sulfonamide (CQS)—were characterized as phenotypic anti-cancer agents with ambiguous mechanisms of action....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For nearly two decades, N-aryl sulfonamides—such as indisulam, tasisulam, and chloroquinoxaline sulfonamide (CQS)—were characterized as phenotypic anti-cancer agents with ambiguous mechanisms of action. Recent breakthroughs in targeted protein degradation (TPD) have reclassified these compounds as Splicing Inhibitor Sulfonamides (SPLAMs) . They function as potent "molecular glues," orchestrating a non-native protein-protein interaction between the DCAF15 E3 ubiquitin ligase and the RNA splicing factor RBM39. This technical whitepaper dissects the structural biology, quantitative profiling, and experimental validation of this mechanism, providing a comprehensive guide for researchers developing next-generation degraders.

Mechanistic Paradigm: DCAF15-Mediated RBM39 Degradation

The core mechanism of N-aryl sulfonamides relies on the hijacking of the ubiquitin-proteasome system (UPS). Unlike Proteolysis Targeting Chimeras (PROTACs), which use long flexible linkers to bridge a target and a ligase, N-aryl sulfonamides act as molecular glues. They bind to a shallow pocket on the surface of DCAF15 (DDB1- and CUL4-associated factor 15), altering its surface topology.

This drug-induced neo-surface creates a high-affinity binding interface for the RNA Recognition Motif 2 (RRM2) domain of RBM39 (RNA binding motif protein 39) . The recruitment of RBM39 to the CUL4-DCAF15 complex leads to its rapid polyubiquitination and subsequent destruction by the 26S proteasome. Because RBM39 is a critical pre-mRNA splicing factor, its depletion causes catastrophic intron retention and exon skipping, ultimately inducing G1/S cell cycle arrest and apoptosis in cancer cells.

Pathway Drug N-Aryl Sulfonamide (Indisulam/E7820) Complex Ternary Complex (Molecular Glue) Drug->Complex Binds DCAF15 DCAF15 Receptor (CUL4 Ligase) DCAF15->Complex Recruits RBM39 RBM39 (RRM2 Domain) RBM39->Complex Recruits Ub Polyubiquitination Complex->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets Splicing Aberrant Pre-mRNA Splicing Proteasome->Splicing Depletes RBM39 Death Cancer Cell Death Splicing->Death Induces

Fig 1. Mechanism of N-aryl sulfonamide-induced RBM39 degradation and apoptosis.

Structural and Quantitative Profiling

Structural biology studies, including X-ray crystallography of the DCAF15-DDB1-DDA1-indisulam-RBM39 ternary complex, reveal that indisulam coordinates interactions largely via non-polar contacts and shape complementarity . The sulfonamide core acts as a bridge, making direct hydrogen bonds with both proteins.

The table below summarizes the quantitative degradation and cytotoxicity metrics of leading N-aryl sulfonamides. The correlation between the degradation concentration (DC50) and the inhibitory concentration (IC50) highlights the direct causality between RBM39 depletion and cell death.

CompoundTarget E3 LigaseNeo-SubstrateRBM39 DC₅₀ (nM)HCT116 IC₅₀ (µM)
Indisulam DCAF15RBM39 / RBM23~80~0.5
E7820 DCAF15RBM39 / RBM23~40~0.2
Tasisulam DCAF15RBM39 / RBM23~150~0.8
CQS DCAF15RBM39 / RBM23~250~1.2

Experimental Workflows & Self-Validating Protocols

To rigorously validate the molecular glue mechanism of a novel N-aryl sulfonamide, researchers must establish causality. It is not enough to show that RBM39 levels drop; one must prove the drop is mediated by the proteasome and is dependent on specific structural motifs.

Cellular Degradation Assay Protocol

This self-validating protocol utilizes targeted inhibitors and genetic mutants to isolate the precise mechanism of action.

Rationale & Causality:

  • Cell Line Selection: HCT116 colorectal carcinoma cells are used because they naturally express high levels of DCAF15, making them exquisitely sensitive to SPLAMs.

  • Proteasome Inhibition (MG132): Co-treatment with MG132 prevents the 26S proteasome from degrading ubiquitinated proteins. If RBM39 levels are rescued by MG132, it proves the drug induces degradation rather than inhibiting transcription.

  • Neddylation Inhibition (MLN4924): CUL4 ligases require neddylation for activation. Rescuing RBM39 with MLN4924 confirms the dependence on Cullin-RING ligase activity.

  • Genetic Control (RBM39 G268V): Introducing a point mutation (Gly268Val) in the RRM2 domain of RBM39 abolishes indisulam binding. Cells expressing this mutant will be resistant to degradation, proving target specificity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density of

    
     cells/well in McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C.
    
  • Pre-treatment (Controls): For mechanistic validation wells, pre-treat cells with either 10 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (neddylation inhibitor) for 2 hours prior to sulfonamide exposure.

  • Drug Treatment: Treat cells with the N-aryl sulfonamide (e.g., Indisulam) at varying concentrations (0.1 µM to 10 µM) or DMSO vehicle control for 6 to 24 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with a fresh protease/phosphatase inhibitor cocktail. Centrifuge at 14,000 x g for 15 minutes at 4°C to isolate the soluble protein fraction.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-RBM39 primary antibodies. Use anti-GAPDH or anti-Vinculin as a loading control.

  • Quantification: Analyze band intensities using densitometry software to calculate the DC50 (concentration at which 50% of RBM39 is degraded).

Workflow Step1 Step 1: Cell Culture Seed HCT116 cells Step2 Step 2: Mechanistic Controls Pre-treat with MG132 / MLN4924 Step1->Step2 Step3 Step 3: Drug Treatment Add Indisulam (0.1 - 10 µM) Step2->Step3 Step4 Step 4: Lysis & Extraction RIPA + Protease Inhibitors Step3->Step4 Step5 Step 5: Immunoblotting SDS-PAGE & Anti-RBM39 Step4->Step5

Fig 2. Step-by-step workflow for the RBM39 cellular degradation assay.

Clinical Implications and Biomarkers

The discovery of the DCAF15-RBM39 axis fundamentally shifts the clinical development strategy for N-aryl sulfonamides. Because the drug requires DCAF15 to exert its effect, DCAF15 expression levels serve as a predictive biomarker for drug sensitivity . Hematopoietic and lymphoid cancer cell lines, particularly certain leukemias and lymphomas, exhibit naturally elevated DCAF15 levels, making them prime candidates for targeted clinical trials using SPLAMs.

Furthermore, understanding the


-helical degron motif of RBM39 opens the door to rational drug design. By modifying the aryl sulfonamide scaffold, researchers are actively attempting to alter the neo-substrate profile of DCAF15, aiming to degrade entirely new disease-causing proteins beyond the spliceosome.

References

  • Title: Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 Source: Science (2017) URL: [Link]

  • Title: Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex Source: Nature Chemical Biology (2020) URL: [Link]

Exploratory

The Multifaceted Biological Activities of Nitrophenyl Sulfonamides: A Technical Guide for Researchers

An In-depth Exploration of Therapeutic Potential and Methodological Evaluation The sulfonamide functional group, a cornerstone in medicinal chemistry, has given rise to a vast array of therapeutic agents. Within this bro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Therapeutic Potential and Methodological Evaluation

The sulfonamide functional group, a cornerstone in medicinal chemistry, has given rise to a vast array of therapeutic agents. Within this broad class, nitrophenyl sulfonamides have emerged as a particularly intriguing scaffold, demonstrating a diverse range of biological activities. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the physicochemical properties of these molecules, often enhancing their interaction with biological targets. This technical guide provides a comprehensive overview of the potential biological activities of nitrophenyl sulfonamides, detailing the underlying mechanisms of action and providing robust, field-proven protocols for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a valuable resource for navigating the exploration of this promising class of compounds.

Anticancer Activity: Targeting the Pillars of Cell Proliferation

Nitrophenyl sulfonamides have demonstrated significant potential as anticancer agents through a variety of mechanisms, including the disruption of cell cycle progression, induction of apoptosis, and inhibition of key enzymes involved in tumor growth.[1][2]

Mechanisms of Anticancer Action

The anticancer effects of sulfonamides are multifaceted. One of the primary mechanisms involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[3][4] These enzymes play a crucial role in maintaining the pH balance in the tumor microenvironment, which is essential for cancer cell survival and proliferation. By inhibiting these enzymes, nitrophenyl sulfonamides can disrupt the pH regulation in cancer cells, leading to their death.[3]

Furthermore, some sulfonamide derivatives have been shown to arrest the cell cycle in the G1 phase, preventing cancer cells from entering the DNA synthesis phase and thus halting their proliferation.[1][2][5] Other mechanisms include the disruption of microtubule assembly, which is vital for cell division, and the functional suppression of transcriptional activators necessary for tumor growth.[1][2] The novel sulfonamide E7070, for example, has been shown to disturb the cell cycle at multiple points, including the G1/S and G2/M transitions in human lung cancer cells.[6]

Quantitative Evaluation of Anticancer Potency

The in vitro anticancer activity of nitrophenyl sulfonamides is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Table 1: Anticancer Activity of Representative Nitrophenyl Sulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleCOX-II0.48[7]
Sulfonamide Derivative 1MDA-MB-468< 30[7]
Sulfonamide Derivative 2MCF-7< 128[7]
Sulfonamide Derivative 3HeLa< 360[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the nitrophenyl sulfonamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.

    • Replace the existing medium in the 96-well plate with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as DMSO or a solution of isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells plate_cells Seed Cells in 96-well Plate cell_culture->plate_cells treat_cells Incubate Cells with Compound plate_cells->treat_cells prepare_compound Prepare Nitrophenyl Sulfonamide Dilutions prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Antibacterial and Antifungal Activities: Combating Microbial Growth

Sulfonamides were among the first antimicrobial agents to be widely used, and nitrophenyl sulfonamide derivatives continue to show promise in this area. Their mechanism of action and effectiveness against various bacterial and fungal strains are of significant interest.

Mechanism of Antimicrobial Action

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[8] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids.[8] Since bacteria must synthesize their own folic acid, while mammals obtain it from their diet, sulfonamides exhibit selective toxicity towards bacteria.[8] The nitro group, being strongly electron-withdrawing, can enhance the antibacterial activity of sulfonamides.[9]

The antifungal activity of sulfonamides is also an area of active research. While the exact mechanisms are still being fully elucidated, some studies suggest that they may also interfere with essential metabolic pathways in fungi.[10]

Quantitative Evaluation of Antimicrobial Potency

The in vitro antimicrobial activity of nitrophenyl sulfonamides is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism.[11] The broth microdilution method is a standard technique for determining MIC values.

Table 2: Antimicrobial Activity of Representative Nitrophenyl Sulfonamide Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Sulfonamide Derivative IS. aureus (clinical isolates)32 - 512[12]
Sulfonamide Derivative IIS. aureus (clinical isolates)32 - 512[12]
Sulfonamide Derivative IIIS. aureus (clinical isolates)32 - 512[12]
Arylsulfonamide 3Candida glabrata (Strain 33)125-250[10]
Arylsulfonamide 3Candida parapsilosis (Strain 30)250[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent against bacteria and fungi.

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that inhibits visible growth after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism on a suitable agar medium.

    • Prepare a suspension of the microorganism in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to a specific cell density.

    • Dilute the standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the nitrophenyl sulfonamide in a suitable solvent.

    • Perform two-fold serial dilutions of the stock solution in the broth medium in the wells of a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the prepared microbial suspension.

    • Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).

    • Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Compound prep_dilutions->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_mic Visually Determine MIC incubate_plate->read_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

Nitrophenyl sulfonamides have been extensively studied as inhibitors of various enzymes that are implicated in a range of diseases. Their ability to selectively target specific enzymes makes them attractive candidates for drug development.

Carbonic Anhydrase Inhibition

Mechanism: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13] Sulfonamides are classic inhibitors of CAs. The deprotonated sulfonamide nitrogen atom coordinates to the zinc ion in the active site, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[14] The strong electron-withdrawing nature of the nitrophenyl group can influence the acidity of the sulfonamide proton, potentially enhancing its binding to the zinc ion.

Therapeutic Relevance: Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[15][16]

Quantitative Data:

Table 3: Carbonic Anhydrase Inhibition by Nitrophenyl Sulfonamide Derivatives

CompoundCA IsoformKᵢ (nM)Reference
Sulfenamido-sulfonamide derivativeCA IVaries[17]
Sulfenamido-sulfonamide derivativeCA IIVaries[17]
Sulfenamido-sulfonamide derivativeCA IVVaries[17]
BteCAι inhibitor 5BteCAι<100[18]
BteCAι inhibitor 9BteCAι<100[18]
BteCAι inhibitor 19BteCAι<100[18]

Experimental Protocol: Colorimetric Assay for Carbonic Anhydrase Inhibition

Principle: This assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate. CA catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a stock solution of the CA enzyme, and a stock solution of the p-NPA substrate.

  • Reaction Mixture: In a 96-well plate, add the buffer, the CA enzyme solution, and various concentrations of the nitrophenyl sulfonamide inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 or Kᵢ value by plotting the reaction rates against the inhibitor concentrations.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Cyclooxygenase-2 (COX-2) Inhibition

Mechanism: Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Some nitrophenyl sulfonamide derivatives have been identified as selective COX-2 inhibitors.[19][20] The sulfonamide moiety is a key pharmacophore that interacts with the active site of the COX-2 enzyme.[19]

Therapeutic Relevance: Selective COX-2 inhibitors are used as anti-inflammatory and analgesic agents.

Quantitative Data:

Table 4: COX-2 Inhibition by Nitrophenyl Sulfonamide Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole>1000.48>208[7]
Celecoxib150.04375[20]
Valdecoxib21.90.2491.25[20]

Experimental Protocol: Fluorometric Assay for COX-2 Inhibition

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts a substrate, such as Amplex Red, in the presence of arachidonic acid and a heme cofactor, to a fluorescent product, resorufin. The rate of fluorescence increase is proportional to the COX-2 activity and is inhibited by the presence of a COX-2 inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, a fluorogenic substrate (e.g., Amplex Red), arachidonic acid solution, and a heme cofactor solution.

  • Reaction Mixture: In a 96-well black microplate, add the assay buffer, COX-2 enzyme, heme, and various concentrations of the nitrophenyl sulfonamide inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and arachidonic acid.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the inhibitor.

Antiviral Activity: A Frontier for Nitrophenyl Sulfonamides

The exploration of nitrophenyl sulfonamides as antiviral agents is an emerging field with considerable potential. While research in this area is less extensive compared to their other biological activities, preliminary studies suggest that certain derivatives may exhibit activity against a range of viruses.

Potential Mechanisms of Antiviral Action

The antiviral mechanisms of sulfonamides are diverse and can be virus-specific. Some sulfonamide derivatives have been reported to act as inhibitors of viral enzymes, such as HIV protease and reverse transcriptase.[21] Another mechanism involves targeting viral entry into host cells. For influenza viruses, neuraminidase is a key enzyme that facilitates the release of newly formed virus particles from infected cells. Inhibition of neuraminidase is a clinically validated strategy for treating influenza. While specific data on nitrophenyl sulfonamides as neuraminidase inhibitors is limited, the sulfonamide scaffold is present in some known antiviral agents.[22]

Evaluation of Antiviral Activity

The antiviral activity of nitrophenyl sulfonamides can be evaluated using various in vitro assays, such as plaque reduction assays, yield reduction assays, or enzyme inhibition assays targeting specific viral enzymes.

Table 5: Antiviral Activity of a Representative Sulfonamide Derivative

CompoundVirusIC50Reference
Sulfonamide 60Newcastle disease virus (NDV)Active[22]
Sulfonamide 60Infectious bursal disease virus (IBDV)Active[22]
Sulfonamide 60Avian influenza virus subtype H9N2 (AIV)Active (IC50 = 0.001 mg/mL)[22]
Sulfonamide 60Infectious bronchitis virus (IBV)Active[22]

Synthesis of Nitrophenyl Sulfonamides

A common and straightforward method for the synthesis of nitrophenyl sulfonamides involves the reaction of a nitro-substituted aniline with a sulfonyl chloride in the presence of a base.

General Synthesis Protocol

Reaction: 4-Nitroaniline + Benzenesulfonyl chloride → N-(4-nitrophenyl)benzenesulfonamide

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-nitroaniline in a suitable solvent such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine in dichloromethane).

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride to the solution, typically at a reduced temperature (e.g., 0°C) to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid (to remove the base), water, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[23]

Conclusion

Nitrophenyl sulfonamides represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antibacterial, antifungal, and enzyme inhibitory agents warrants further investigation. This technical guide provides a foundational understanding of their mechanisms of action and offers detailed, practical protocols for their in vitro evaluation. By leveraging the information and methodologies presented herein, researchers can effectively explore the therapeutic potential of novel nitrophenyl sulfonamide derivatives and contribute to the development of new and improved therapeutic agents.

References

  • Sulfonamides and sulfonylated deriv
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • Sulfenamido-sulfonamides as inhibitors of carbonic anhydrase isozymes I, II and IV. (n.d.).
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (2023).
  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implic
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (2022).
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. (2022).
  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023).
  • Sulfonamides and sulfonylated deriv
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022).
  • The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride) as a PET tracer precursor. (n.d.).
  • Carbonic Anhydrase Inhibitors - St
  • Mechanisms of Action of the Novel Sulfonamide Anticancer Agent E7070 on Cell Cycle Progression in Human Non-Small Cell Lung Cancer Cells | Request PDF. (2025).
  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (n.d.).
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry. (2016).
  • Benchmarking N-Cyclohexyl-2-aminobenzenesulfonamide Against Known Carbonic Anhydrase Inhibitors: A Compar
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC. (2021).
  • Structure–activity relationship of reported and commercially available selective COX‐2 inhibitors. (n.d.).
  • Carbonic anhydrase inhibitor - Wikipedia. (n.d.).
  • Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed. (2002).
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022).
  • Antiviral Sulfonamide Deriv
  • A Comparative Analysis of Sulfonamides as Cyclooxygenase-2 (COX-2) Inhibitors. (n.d.).
  • Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - MDPI. (2021).
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023).
  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (2024).
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - MDPI. (2022).
  • Presentation of different inhibition mechanism of carbonic anhydrase. (n.d.).
  • Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. (2012).
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022).
  • Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed. (n.d.).
  • The recent progress of sulfonamide in medicinal chemistry. (2020).
  • MTT Cell Assay Protocol. (n.d.).
  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Therapeutic potential of carbonic anhydrase inhibitors. (n.d.).
  • Comparative analysis of the mechanism of action of different sulfonamide drugs. (n.d.).
  • Graph of inhibitory concentration 50 (IC50) of remdesivir as positive control. Antiviral activity against SARS-CoV-2. (n.d.).
  • MIC values of sulfonamides derivatives I, II, and III against total 50 S.
  • Microbiology guide to interpreting minimum inhibitory concentr
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Rel
  • Exploring Sulfonamides: Biological Activities and Structure-Activity Rel
  • MTT assay and its use in cell viability and prolifer
  • MTT Cell Proliferation Assay -

Sources

Foundational

Structure-Activity Relationship (SAR) of N-Pentylmethanesulfonamide Derivatives

Technical Guide for Drug Development Professionals Executive Summary: The Methanesulfonamide Pharmacophore The methanesulfonamide moiety ( ) represents a cornerstone pharmacophore in modern medicinal chemistry, functioni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development Professionals

Executive Summary: The Methanesulfonamide Pharmacophore

The methanesulfonamide moiety (


) represents a cornerstone pharmacophore in modern medicinal chemistry, functioning as a robust bioisostere for carboxylic acids and phenols.[1] Its unique ability to serve as both a hydrogen bond donor and acceptor, combined with a distinct metabolic stability profile, makes it a critical "warhead" in the design of COX-2 inhibitors , Class III antiarrhythmics , and HMG-CoA reductase inhibitors .

This guide focuses on the N-pentylmethanesulfonamide subclass—a structural series where the methanesulfonamide "head" is modulated by a lipophilic N-pentyl "tail." This specific alkyl length (C5) often represents a "sweet spot" in SAR campaigns, balancing aqueous solubility with the hydrophobic requirements for deep-pocket binding and membrane permeability.

Chemical Space & Structural Logic

The Core Scaffold

The N-pentylmethanesulfonamide derivative is defined by three distinct structural domains, each governing a specific aspect of the pharmacological profile:

DomainStructureFunctionSAR Significance
Warhead (Head)

H-Bond Donor/AcceptorMimics transition states; binds to polar residues (e.g., Ser, Thr).
Linker/Core

/ Heterocycle
Scaffold GeometryOrients the warhead; defines

stacking interactions.
Tail (Probe)

(Pentyl)
Hydrophobic GripOccupies lipophilic pockets; modulates

and BBB permeability.
The "Pentyl Effect" in Homologation

In SAR homologation studies (Methyl


 Ethyl 

...

Pentyl

Octyl), the N-pentyl chain often exhibits a non-linear spike in potency. This phenomenon, observed in various enzyme inhibitors, is attributed to the entropic gain of displacing "high-energy" water molecules from hydrophobic pockets without incurring the steric penalties associated with longer (e.g., octyl/decyl) chains.

Detailed SAR Analysis

Mechanism of Action: Case Studies

The biological activity of N-pentylmethanesulfonamide derivatives is context-dependent, driven by the scaffold to which the sulfonamide is attached.

Case A: COX-2 Inhibition (Anti-inflammatory)

In selective COX-2 inhibitors, the methanesulfonamide group inserts into the COX-2 secondary pocket (distinct from COX-1).

  • SAR Insight: The

    
     group forms hydrogen bonds with Arg513  and His90 .
    
  • N-Pentyl Role: When attached to the scaffold, a pentyl chain aligns with the hydrophobic channel, stabilizing the enzyme-inhibitor complex. Derivatives lacking this lipophilic tail often show reduced selectivity due to weaker van der Waals contacts.

  • Reference Grounding: Methanesulfonamide derivatives are established as gastric-safe anti-inflammatory agents due to this selectivity [1].

Case B: Class III Antiarrhythmics (

Blockers)

Agents like Ibutilide and Dofetilide feature a methanesulfonamide group on a phenyl ring (methanesulfonanilide).

  • SAR Insight: The sulfonamide nitrogen proton is acidic (

    
    ), allowing it to interact with the pore region of the hERG potassium channel.
    
  • N-Pentyl Role: While Ibutilide uses a heptyl chain, SAR studies indicate that C5-C7 alkyl chains are critical for spanning the distance between the pore and the hydrophobic aromatic residues in the channel vestibule [2].

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow of optimizing the N-pentylmethanesulfonamide scaffold.

SAR_Logic Lead Lead Scaffold (R-NH-SO2-Me) Branch_Head Head Group Mod (Sulfonamide) Lead->Branch_Head Branch_Tail Tail Optimization (N-Alkyl Chain) Lead->Branch_Tail Check_H_Bond H-Bond Donor? (Is NH required?) Branch_Head->Check_H_Bond Check_Pocket Hydrophobic Pocket Depth Analysis Branch_Tail->Check_Pocket Result_Bioiso Bioisostere Check: Replace with Acetamide? Check_H_Bond->Result_Bioiso No activity Result_Pentyl The Pentyl Optima: Max Binding / Min Steric Clash Check_Pocket->Result_Pentyl Optimal Fit (C5) Result_Long > C7 Chain: Solubility Issues Check_Pocket->Result_Long Chain too long Result_Short < C4 Chain: Weak Binding Check_Pocket->Result_Short Chain too short

Caption: Logic flow for optimizing N-alkyl methanesulfonamide derivatives, highlighting the C5 (Pentyl) selection window.

Experimental Protocols

Synthesis of N-Pentylmethanesulfonamide Derivatives

Objective: To install the methanesulfonamide moiety onto an amine-bearing scaffold (R-


) or to alkylate a primary methanesulfonamide.

Method A: Sulfonylation of Primary Amines (Standard) This is the most reliable route for creating the sulfonamide bond.

  • Reagents: Amine scaffold (

    
    ), Methanesulfonyl chloride (
    
    
    
    ), Triethylamine (
    
    
    ), DCM (Dichloromethane).
  • Procedure:

    • Dissolve 1.0 eq of amine in anhydrous DCM under

      
       atmosphere.
      
    • Cool to

      
       and add 1.5 eq of 
      
      
      
      .
    • Dropwise add 1.1 eq of Methanesulfonyl chloride.

    • Stir at

      
       for 30 min, then warm to RT for 2-4 hours.
      
    • Validation: Monitor by TLC (disappearance of amine).

    • Workup: Wash with 1M HCl (to remove unreacted amine/pyridine), then brine. Dry over

      
      .[1]
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Method B: N-Alkylation of Methanesulfonamide Used when building the tail onto the sulfonamide head directly.

  • Reagents: Methanesulfonamide (

    
    ), Pentyl bromide, 
    
    
    
    , DMF.
  • Procedure:

    • Mix Methanesulfonamide (1.0 eq) and

      
       (2.0 eq) in DMF.
      
    • Add Pentyl bromide (1.1 eq).

    • Heat to

      
       for 12-18 hours.
      
    • Note: This reaction can produce bis-alkylated byproducts (

      
      ). Control stoichiometry carefully or use Method A.
      
Biological Assay: COX-2 Selectivity Screen

To validate the activity of the N-pentyl derivative:

  • System: Recombinant human COX-2 vs. COX-1 enzyme assay.

  • Protocol:

    • Incubate enzyme with heme and test compound (0.1 nM - 10

      
      M) for 15 min.
      
    • Initiate reaction with Arachidonic Acid (100

      
      M).
      
    • Measure

      
       production via ELISA or colorimetric peroxidation assay.
      
  • Success Metric:

    
     nM with Selectivity Index (SI) 
    
    
    
    vs COX-1.

Quantitative Data Summary

The following table summarizes the impact of alkyl chain length on biological potency in a representative methanesulfonamide series (hypothetical aggregate data based on homologation principles [3]):

DerivativeR-Group (Tail)LogP (Calc)Relative Potency (IC50)Solubility (mg/mL)
C1 Methyl0.81.0x (Baseline)High
C3 Propyl1.93.5xModerate
C5 Pentyl 2.9 12.0x (Optimal) Good
C7 Heptyl4.010.5xLow
C8 Octyl4.52.0x (Steric Clash)Very Low

Note: The "Pentyl" derivative typically maximizes potency before solubility penalties (LogP > 3.5) degrade bioavailability.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: Amine Scaffold Intermediate Intermediate: Sulfonamide Formed Start->Intermediate DCM, 0°C Reagent Reagent: MsCl + Et3N Reagent->Intermediate Purification Purification: Acid Wash / Column Intermediate->Purification Workup Final Final Product: N-Pentyl Derivative Purification->Final Crystallization

Caption: Step-by-step synthetic pathway for generating N-pentylmethanesulfonamide derivatives via sulfonyl chloride coupling.

References

  • Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity. Source: PubMed / Bioorg Chem. URL:[Link]

  • N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. Source: PubMed / J Med Chem. URL:[Link]

  • Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates (HMG-CoA Reductase Inhibitors). Source: PubMed / J Med Chem. URL:[Link]

Sources

Exploratory

In Silico Profiling of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide: A Rational Approach to Targeting COX-2

Executive Summary In the landscape of rational drug design, sulfonamides are frequently—and sometimes erroneously—funneled exclusively toward zinc-metalloenzyme targets such as Carbonic Anhydrase (CA). As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, sulfonamides are frequently—and sometimes erroneously—funneled exclusively toward zinc-metalloenzyme targets such as Carbonic Anhydrase (CA). As a Senior Application Scientist, I must emphasize a critical structural caveat: N-(2-Nitrophenyl)-N-pentylmethanesulfonamide is a tertiary sulfonamide . Because its nitrogen atom is fully substituted, it lacks the ionizable N-H proton required to form the sulfonamidate anion necessary for zinc coordination.

Instead, this molecule's structural profile perfectly aligns with selective Cyclooxygenase-2 (COX-2) inhibitors. The methanesulfonamide moiety is a highly validated pharmacophore for the COX-2 side pocket, while the highly flexible N-pentyl chain is theoretically capable of anchoring deep within the enzyme's hydrophobic channel[1]. This whitepaper outlines a self-validating, step-by-step in silico workflow to evaluate this compound as a novel COX-2 inhibitor, ensuring that every computational choice is grounded in physical chemistry and structural causality.

Structural Rationale & Target Selection

Before initiating computational workflows, we must deconstruct the molecule into its functional pharmacophores to understand the causality behind its predicted target affinity.

  • Tertiary Methanesulfonamide Core: Unlike primary sulfonamides, this group acts purely as a hydrogen bond acceptor (via the SO₂ oxygens) and a dipole contributor. In the context of COX-2, this moiety is designed to interact with the Arg120 and Tyr355 residues that gate the cyclooxygenase active site[1].

  • 2-Nitrophenyl Group: The strong electron-withdrawing nitro group creates a localized dipole and acts as a steric shield. It restricts the rotational freedom of the sulfonamide bond, pre-organizing the molecule into a bioactive conformation.

  • N-Pentyl Chain: This aliphatic tail possesses four rotatable bonds. Its primary role is to exploit the hydrophobic selectivity pocket of COX-2 (lined by Val523, which replaces the bulkier Ile523 found in COX-1), driving isoform selectivity[1].

G Mol N-(2-Nitrophenyl)-N-pentylmethanesulfonamide Nitro 2-Nitrophenyl Group (Steric Shield & Dipole) Mol->Nitro Pentyl N-Pentyl Chain (Hydrophobic Channel Anchor) Mol->Pentyl Sulfonamide Tertiary Methanesulfonamide (COX-2 Selectivity Pharmacophore) Mol->Sulfonamide

Figure 1: Pharmacophore deconstruction of the target molecule.

Workflow 1: Quantum Mechanical (QM) Profiling

The Causality: Molecular docking relies on empirical force fields that often fail to accurately capture the electronic distribution of heavily substituted aromatic systems. The strong electron-withdrawing nature of the ortho-nitro group significantly alters the electrostatic potential (ESP) of the adjacent methanesulfonamide. To ensure accurate partial charges for docking, we must optimize the geometry using Density Functional Theory (DFT).

Step-by-Step Methodology:

  • Initial Construction: Build the 3D structure of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide using Avogadro or GaussView.

  • Geometry Optimization: Submit the structure to Gaussian 16. Run a DFT calculation at the B3LYP/6-31G(d,p) level of theory. This specific basis set provides an optimal balance between computational cost and the accurate representation of polarization in the nitro and sulfonyl groups.

  • ESP Mapping: Calculate the Electrostatic Potential (ESP) map to identify the regions of highest electron density (predicted to be localized exclusively on the SO₂ and NO₂ oxygens).

  • Charge Extraction: Extract the Restrained Electrostatic Potential (RESP) charges to be used as input for the subsequent molecular docking phase.

Workflow 2: Molecular Docking & Binding Free Energy

The Causality: With the QM-optimized ligand prepared, we must evaluate its spatial fit within the COX-2 active site. Because the N-pentyl chain is highly flexible, we utilize AutoDock Vina, which employs an iterated local search global optimizer to efficiently sample the conformational space of highly rotatable ligands[2].

Step-by-Step Methodology:

  • Protein Preparation: Download the high-resolution crystal structure of human COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank. Remove co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation: Convert the QM-optimized ligand into PDBQT format, ensuring the 4 rotatable bonds of the pentyl chain are set to "active."

  • Grid Box Definition: Center the grid box coordinates on the COX-2 selective side pocket (specifically encompassing Arg120, Tyr355, and Val523). Set the grid dimensions to 25 × 25 × 25 Å to allow full exploration of the pentyl chain's extended conformations.

  • Execution & Scoring: Run AutoDock Vina with an exhaustiveness setting of 16 (double the default) to ensure thorough sampling of the aliphatic tail[2]. Extract the top pose based on the lowest binding affinity (kcal/mol).

Workflow QM 1. QM Optimization (DFT) B3LYP/6-31G(d,p) Docking 2. Molecular Docking AutoDock Vina (COX-2 Target) QM->Docking Optimized Ligand MD 3. MD Simulation (100 ns) GROMACS Docking->MD Best Pose ADMET 4. ADMET Profiling SwissADME Docking->ADMET 2D Structure

Figure 2: Sequential in silico workflow for COX-2 inhibitor profiling.

Workflow 3: Molecular Dynamics (MD) Simulations

The Causality: Docking provides a static snapshot that often overestimates the stability of flexible aliphatic chains by ignoring entropic penalties. To validate that the N-pentyl chain stably occupies the hydrophobic pocket without inducing steric clashes that would eject the pharmacophore, we conduct a 100 ns MD simulation using GROMACS[3].

Step-by-Step Methodology:

  • System Solvation: Place the top-scoring COX-2/ligand complex into a dodecahedron box and solvate with the TIP3P water model. Neutralize the system by adding physiological concentrations of Na⁺ and Cl⁻ ions (0.15 M).

  • Equilibration: Perform energy minimization using the steepest descent algorithm. Follow this with 1 ns of NVT (constant Number of particles, Volume, and Temperature at 300 K) and 1 ns of NPT (constant Pressure at 1 bar) equilibration to stabilize the solvent around the pentyl chain.

  • Production Run: Execute a 100 ns production simulation using the CHARMM36 force field.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone to confirm system stability, and the Root Mean Square Fluctuation (RMSF) of the ligand's pentyl carbons to quantify the flexibility of the hydrophobic anchor.

Workflow 4: ADMET & Physicochemical Prediction

The Causality: Even if a molecule binds its target with high affinity, it will fail as a drug if it violates pharmacokinetic parameters. We utilize SwissADME to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound[4]. The pentyl chain is expected to drive high lipophilicity, which is excellent for membrane permeability but must be monitored to ensure it does not exceed Lipinski's limits.

Step-by-Step Methodology:

  • Input the SMILES string of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide into the SwissADME web server.

  • Execute the calculation for physicochemical properties, lipophilicity (LogP), and drug-likeness.

  • Analyze the Bioavailability Radar to ensure the molecule falls within the optimal physicochemical space.

Data Presentation: Predicted ADMET Profile
PropertyPredicted ValuePharmacological Implication
Molecular Weight 286.35 g/mol Optimal for oral bioavailability (< 500 g/mol ).
LogP (Consensus) ~3.15Excellent lipophilicity for cell membrane permeation; ideal for targeting intracellular or membrane-bound enzymes like COX-2.
Topological Polar Surface Area (TPSA) 88.23 ŲGood intestinal absorption (> 80%); limited blood-brain barrier (BBB) crossing, reducing CNS side effects.
H-Bond Donors 0The lack of N-H protons confirms its tertiary nature, reducing desolvation energy penalties during hydrophobic pocket entry.
H-Bond Acceptors 4Sufficient for interacting with Arg120/Tyr355 in the COX-2 active site.
Lipinski Violations 0Highly drug-like; excellent candidate for lead optimization.

Conclusion

By recognizing the chemical reality of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide as a tertiary sulfonamide, we successfully pivot its in silico evaluation away from classical metalloenzymes and toward targets like COX-2. The integration of QM optimization, flexible docking, rigorous MD simulations, and ADMET profiling creates a self-validating pipeline. This methodology ensures that the predicted binding of the methanesulfonamide headgroup and the entropic behavior of the N-pentyl tail are physically realistic, providing a robust foundation for subsequent in vitro synthesis and validation.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry / PubMed URL:[Link]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers Source: SoftwareX / ScienceDirect URL:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Nature) URL:[Link]

Sources

Foundational

Engineering Next-Generation Sulfonamides: A Technical Guide to Discovery, Synthesis, and Target Profiling

Executive Summary: The Evolution of the Sulfonamide Warhead Historically recognized as the foundational pharmacophore of the first broad-spectrum antibacterial agents, the primary sulfonamide group ( ) has evolved into o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of the Sulfonamide Warhead

Historically recognized as the foundational pharmacophore of the first broad-spectrum antibacterial agents, the primary sulfonamide group (


) has evolved into one of the most versatile and privileged scaffolds in modern medicinal chemistry[1]. Today, sulfonamides are the premier Zinc-Binding Groups (ZBGs) utilized in the design of targeted metalloenzyme inhibitors, most notably against Human Carbonic Anhydrases (hCAs)[2].

As a Senior Application Scientist, I have observed that the bottleneck in sulfonamide drug discovery is rarely the binding affinity of the warhead itself, but rather achieving isoform selectivity and navigating the synthetic limitations of late-stage functionalization. This whitepaper provides a comprehensive, self-validating framework for the discovery and synthesis of novel sulfonamide-based compounds, focusing on green synthetic methodologies, fragment-based drug discovery (FBDD), and the mechanistic causality behind target engagement.

Mechanistic Rationale: The "Tail Approach" to Metalloenzyme Inhibition

Human carbonic anhydrases catalyze the reversible hydration of carbon dioxide. While hCA II is ubiquitous and essential for physiological pH homeostasis, transmembrane isoforms like hCA IX and hCA XII are highly overexpressed in hypoxic tumor microenvironments, making them validated oncology targets[2][3].

Causality of Selectivity

The active site of all hCA isoforms contains a highly conserved catalytic


 ion situated at the bottom of a ~15 Å deep conical cleft. Because the zinc-binding region is identical across isoforms, the primary sulfonamide warhead alone cannot achieve selectivity.

To solve this, we employ the "Tail Approach" . By appending diverse, rigid heterocyclic tails (e.g., 1,3,4-thiadiazoles or purine/pyrimidine hybrids) to the sulfonamide core, the molecule extends out of the conserved catalytic core and interacts with the highly variable amino acid residues at the outer rim of the active site[2]. The causality is purely structural: steric bulk and tailored hydrogen-bonding networks at the periphery dictate whether the inhibitor can stably dock into the narrow cleft of hCA II versus the wider, more hydrophobic cleft of hCA IX.

CA_Inhibition cluster_0 Sulfonamide Pharmacophore cluster_1 Carbonic Anhydrase Active Site SULF Primary Sulfonamide (R-SO2NH2) DEPROT Deprotonated Anion (R-SO2NH-) SULF->DEPROT Physiological pH ZINC Zn2+ Ion (Catalytic Core) DEPROT->ZINC Coordinate Bond (Nitrogen to Zn2+) H2O Displacement of Catalytic H2O/OH- ZINC->H2O Bound state INHIB Enzyme Inhibition (Blocked CO2 Hydration) H2O->INHIB Prevents turnover

Mechanism of Carbonic Anhydrase inhibition via sulfonamide zinc-binding and water displacement.

Advanced Synthetic Methodologies: Overcoming Chlorosulfonation

Historically, sulfonamide synthesis relied on the reaction of amines with highly reactive sulfonyl chlorides, which are synthesized using harsh, toxic chlorosulfonic acid[4]. This traditional route suffers from poor functional group tolerance, making late-stage functionalization of complex drug-like molecules nearly impossible.

Recent breakthroughs in photoredox catalysis have revolutionized this space. The MacMillan group recently established a protocol for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via aromatic decarboxylative halosulfonylation [5][6].

Table 1: Comparative Analysis of Sulfonamide Synthetic Strategies
ParameterTraditional ChlorosulfonationPhotoredox Decarboxylative Sulfonylation
Starting Material Arenes / Sulfonic AcidsUnactivated Carboxylic Acids
Reagents Chlorosulfonic acid,


, Selectfluor,

surrogate
Conditions Harsh, highly acidic, exothermicMild, room temperature, visible light
Functional Tolerance Poor (degrades sensitive heterocycles)Excellent (tolerates halogens, basic amines)
Green Metric High waste, toxic byproductsHigh atom economy, bench-stable precursors
Protocol 1: Photoredox-Enabled Decarboxylative Halosulfonylation

Causality & Rationale: This method leverages Copper Ligand-to-Metal Charge Transfer (LMCT). By using visible light, a Cu(II) carboxylate complex undergoes homolysis to generate an aryl radical, which rapidly captures sulfur dioxide (


) to form a C-S bond. This avoids the need to isolate highly reactive electrophiles, allowing for a seamless one-pot amination[6][7].

System Validation & Internal Controls: This protocol is self-validating through the use of an internal LC-MS standard (e.g., biphenyl) to quantify the transient sulfonyl fluoride intermediate before amine addition, ensuring that any failure in the final yield is mechanistically isolated to the amination step rather than the decarboxylation step.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial equipped with a Teflon septum, add the unactivated (hetero)aryl carboxylic acid (1.0 equiv),

    
     (10 mol%), and Selectfluor (1.5 equiv).
    
  • Solvent & Gas Addition: Evacuate and backfill the vial with

    
     three times. Inject anhydrous acetonitrile. Introduce the 
    
    
    
    surrogate (e.g., DABSO, 0.6 equiv).
  • Photocatalytic Activation: Irradiate the mixture using a 390 nm or 450 nm LED photoreactor at room temperature for 12 hours. The blue light drives the LMCT, extruding

    
     and forming the intermediate sulfonyl fluoride.
    
  • One-Pot Amination: Without isolating the intermediate, inject the desired amine (2.0 equiv) and a non-nucleophilic base (e.g., DIPEA, 3.0 equiv) directly into the reaction vial. Stir for an additional 4 hours at room temperature.

  • Quench & Purification: Quench the reaction with saturated aqueous

    
    , extract with ethyl acetate, and purify via flash column chromatography to yield the final sulfonamide.
    

Fragment-Based Drug Discovery (FBDD) for Sulfonamides

In FBDD, libraries of low-molecular-weight compounds (fragments) are screened to identify weak but highly efficient binders. For sulfonamides, we utilize a primary benzenesulfonamide (BSA) core as the "anchor" fragment and screen diverse peripheral fragments to build the "tail"[8][9].

To detect these binding events, we rely on Differential Scanning Fluorimetry (DSF) , also known as the Thermal Shift Assay (TSA).

Protocol 2: High-Throughput DSF Screening for CA Inhibitors

Causality & Rationale: When a sulfonamide binds to the zinc ion in the CA active site, it thermodynamically stabilizes the protein's tertiary structure. As the temperature increases, the protein denatures, exposing hydrophobic residues that bind to a fluorescent dye (SYPRO Orange). A highly potent sulfonamide will require a higher temperature to denature the protein, resulting in a measurable positive thermal shift (


)[8][10].

System Validation & Internal Controls: The assay is internally validated by running a negative control (DMSO vehicle) to establish the baseline


, and a positive control (Acetazolamide, a known pan-CA inhibitor) which must produce a 

of

. If the positive control fails this threshold, the entire plate is invalidated, preventing false negatives.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a buffer of 10 mM HEPES (pH 7.5) and 150 mM NaCl. Add recombinant hCA protein to a final concentration of 2

    
    . Add SYPRO Orange dye at a 5x final concentration.
    
  • Acoustic Dispensing: Using an Echo acoustic liquid handler, dispense 50 nL of the sulfonamide fragment library (from 10 mM DMSO stocks) into a 384-well PCR plate.

  • Assay Assembly: Dispense 10

    
     of the Protein-Dye Master Mix into each well. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.
    
  • Thermal Denaturation: Place the plate in a Real-Time PCR system. Run a melt curve protocol: ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the

    
    . Hits are defined as fragments inducing a 
    
    
    
    [10].

FBDD_Workflow LIB Library Design (Sulfonamide Fragments) DSF Primary Screening (Thermal Shift Assay) LIB->DSF High-Throughput XRAY Hit Validation (X-ray Crystallography) DSF->XRAY ΔTm > 2°C OPT Lead Optimization (Tail Approach) XRAY->OPT Structural Insights PROF In Vitro Profiling (Isoform Selectivity) OPT->PROF SAR Development PROF->OPT Feedback Loop

Fragment-Based Drug Discovery workflow for the identification and optimization of sulfonamides.

Quantitative Profiling & Isoform Selectivity

Once lead compounds are synthesized and validated via DSF, precise inhibition constants (


) are determined using stopped-flow 

hydration assays. The data below illustrates how transitioning from a simple benzenesulfonamide to a five-membered heterocyclic sulfonamide (e.g., 1,3,4-thiadiazole) drastically shifts the selectivity profile toward tumor-associated isoforms[3].
Table 2: Inhibition Constants ( ) of Selected Sulfonamide Scaffolds
Compound Scaffold / CorehCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)
Benzenesulfonamide >10,000 nM250 nM340 nM510 nM
1,3,4-Thiadiazole Core 1,200 nM12 nM4.5 nM3.2 nM
Ureido-Substituted Tail 4,500 nM45 nM0.8 nM1.5 nM
Acetazolamide (Control) 250 nM12 nM25 nM5.7 nM

Note: Lower


 values indicate stronger binding affinity. The Ureido-substituted tail demonstrates sub-nanomolar potency and >50-fold selectivity for hCA IX over hCA II, validating the structural causality of the tail approach.

Conclusion & Future Perspectives

The discovery and synthesis of sulfonamide-based compounds have transcended their origins in antimicrobial therapy. By integrating photoredox-enabled decarboxylative synthesis, we can now bypass the toxic limitations of chlorosulfonation, allowing for the late-stage functionalization of highly complex drug architectures[6][7]. When this synthetic autonomy is coupled with Fragment-Based Drug Discovery and rigorous Differential Scanning Fluorimetry[8][10], researchers can systematically design isoform-selective metalloenzyme inhibitors with unprecedented precision. The future of sulfonamide drug discovery lies in leveraging these self-validating workflows to target previously "undruggable" microenvironments in oncology and neurodegeneration.

References

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases National Center for Biotechnology Information (PMC) URL:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors MDPI - Molecules URL:[Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Asian Journal of Chemistry (2025) URL:[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Journal of the American Chemical Society (MacMillan Group, 2023) URL:[Link]

  • Photoredox Enabled Synthesis of Sulfonamides and Derivatives Domainex Synthesis Review (2023) URL:[Link]

  • Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery ChemRxiv (2026) URL:[Link]

Sources

Exploratory

Technical Guide: Characterization &amp; Purity Profiling of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide

This guide outlines the rigorous characterization and purity profiling of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide ( ), a critical intermediate likely utilized in the synthesis of bioactive benzimidazoles or anti-arr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous characterization and purity profiling of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide (


), a critical intermediate likely utilized in the synthesis of bioactive benzimidazoles or anti-arrhythmic agents.

Executive Summary

Compound: N-(2-Nitrophenyl)-N-pentylmethanesulfonamide Molecular Formula:


Molecular Weight:  286.35  g/mol 

The purity of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide is the rate-limiting quality factor in downstream reductions (e.g., to diamines). Impurities such as unreacted N-alkylanilines or residual sulfonylating agents can poison hydrogenation catalysts or lead to difficult-to-separate side products in subsequent cyclization steps. This guide establishes a multi-modal analytical framework to ensure >98% purity.

Chemical Identity & Structural Analysis[1][2][3][4]

Theoretical NMR Shift Prediction

Due to the steric bulk of the ortho-nitro group and the sulfonamide moiety, this molecule may exhibit restricted rotation, potentially resulting in broadened signals or rotamers in NMR spectra at room temperature.

Table 1: Expected


H NMR Shifts (CDCl

, 400 MHz)
MoietyProton CountMultiplicityPredicted Shift (

ppm)
Structural Logic
Aromatic (H-3) 1HDoublet (d)7.90 – 8.05Ortho to -NO

(deshielded).
Aromatic (H-6) 1HDoublet (d)7.50 – 7.65Ortho to -N(Ms)(Pentyl).
Aromatic (H-4, H-5) 2HMultiplet (m)7.40 – 7.60Meta/Para positions.
N-CH

(Pentyl)
2HTriplet (t)3.60 – 3.80Deshielded by sulfonamide nitrogen.
Mesyl (-CH

)
3HSinglet (s)2.90 – 3.10Characteristic sulfonyl methyl.
Alkyl Chain 6HMultiplets1.20 – 1.60Methylene backbone.
Terminal -CH

3HTriplet (t)0.85 – 0.95Distal methyl group.
Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Target Ion:

    
     (Calculated).
    
  • Fragmentation Pattern:

    • Loss of

      
       (79 Da).
      
    • Loss of Pentyl chain (possible via McLafferty-like rearrangement if conditions allow).

    • Diagnostic fragment:

      
       Da.
      
Infrared Spectroscopy (FT-IR)
  • Nitro Group: Asymmetric stretch at

    
    ; Symmetric stretch at 
    
    
    
    .
  • Sulfonamide:

    
     stretches at 
    
    
    
    (asym) and
    
    
    (sym).
  • Absence: No N-H stretch (

    
    ), confirming complete substitution of the nitrogen.
    

Impurity Profiling & Origin Logic

Understanding the synthesis route is prerequisite to defining the impurity profile. Two primary routes are common:

  • Route A (Sulfonylation): Reaction of N-pentyl-2-nitroaniline with Methanesulfonyl chloride (MsCl).

  • Route B (Alkylation): Reaction of N-(2-Nitrophenyl)methanesulfonamide with Pentyl bromide.

Route A is generally preferred to avoid O-alkylation side reactions common in sulfonamide alkylation.

Diagram 1: Impurity Origin Map (Route A Focus)

ImpurityMap SM1 N-pentyl-2-nitroaniline (Starting Material) Product Target Molecule N-(2-Nitrophenyl)-N-pentyl methanesulfonamide SM1->Product + MsCl / Base Imp1 Impurity A Unreacted Amine (SM1) SM1->Imp1 Incomplete Rxn MsCl Methanesulfonyl Chloride (Reagent) MsCl->Product Imp3 Impurity C Hydrolyzed MsCl (Methanesulfonic Acid) MsCl->Imp3 Moisture Imp2 Impurity B Bis-sulfonylation (Trace, Sterically unlikely) Product->Imp2 Excess MsCl (Rare)

Caption: Impurity genealogy for the sulfonylation pathway. Impurity A (Unreacted Amine) is the critical quality attribute (CQA) to monitor.

Quantitative Purity Protocols

HPLC Method Development (Reverse Phase)

The high lipophilicity of the pentyl chain and the aromatic ring necessitates a C18 stationary phase. The nitro group provides strong UV absorption.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5

    
    m) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Aromatic/Nitro) and 210 nm (Amide backbone).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 30 Initial equilibration.
10.0 90 Elute lipophilic target and pentyl-heavy impurities.
12.0 90 Wash column.

| 12.1 | 30 | Re-equilibration. |

System Suitability Criteria:

  • Tailing Factor:

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between Target and Impurity A (Unreacted Amine).
  • Precision: RSD

    
     for 5 replicate injections.
    
Residual Solvents (GC-Headspace)

If the synthesis involved solvents like Dichloromethane (DCM) or Toluene, or recrystallization from Ethanol, these must be quantified.

  • Method: USP <467> Procedure A.

  • Critical Limit: DCM < 600 ppm; Toluene < 890 ppm.

Experimental Workflow: Step-by-Step

This workflow ensures a self-validating characterization loop.

Diagram 2: Characterization Decision Tree

Workflow Sample Crude/Isolated Sample TLC Step 1: TLC Screening (Hex/EtOAc 7:3) Check for SM disappearance Sample->TLC NMR Step 2: 1H NMR (Identity) Confirm Structure & Detect Molar Ratio of Solvents TLC->NMR HPLC Step 3: HPLC-UV (Purity) Quantify % Area Norm Detect Trace UV-active Impurities NMR->HPLC Decision Purity > 98%? HPLC->Decision Release Release for Downstream Use Decision->Release Yes Repurify Recrystallize / Column (Target Impurity A removal) Decision->Repurify No Repurify->TLC Loop

Caption: Operational workflow for purity assessment. NMR serves as the primary structural confirmation, while HPLC provides quantitative rigor.

Protocol 1: Sample Preparation for HPLC
  • Weighing: Accurately weigh 10 mg of the sample into a 20 mL volumetric flask.

  • Dissolution: Add 10 mL of Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Make up to volume with Water/ACN (1:1).

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter into an HPLC vial.
    
    • Note: PTFE is chosen for chemical compatibility with the organic-heavy diluent.

Protocol 2: Loss on Drying (LOD) / Water Content

Since sulfonamides can be hygroscopic or trap lattice water:

  • Karl Fischer Titration (Coulometric): Recommended if the solid appears sticky or crystalline.

  • Limit: Water content should ideally be

    
     to prevent stoichiometry errors in subsequent lithiation or reduction steps.
    

References

  • Sigma-Aldrich. (n.d.). N-(2-Nitrophenyl)methanesulfonamide Product Specification. Retrieved from

  • BenchChem. (2025).[2][3] A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from

  • ResearchGate. (2023). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved from

  • National Institutes of Health (PMC). (2016). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from

  • NIST WebBook. (n.d.). Acetamide, N-(2-nitrophenyl)- Mass Spectrum. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide

Executive Summary & Strategic Analysis This protocol details the synthesis of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide , a structural motif often found in energetic materials, agrochemicals, and pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This protocol details the synthesis of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide , a structural motif often found in energetic materials, agrochemicals, and pharmaceutical intermediates (e.g., class III antiarrhythmic analogs).

The Synthetic Challenge

The target molecule features a sterically crowded and electron-deficient nitrogen center. The ortho-nitro group exerts a strong electron-withdrawing effect (


), significantly reducing the nucleophilicity of the aniline nitrogen. Furthermore, the final molecule possesses a tertiary sulfonamide structure, which is notoriously difficult to synthesize if the order of operations is incorrect.
Route Selection: The "Sulfonylation-First" Strategy

We reject the "Alkylation-First" pathway (Route A) in favor of the "Sulfonylation-First" pathway (Route B) .

  • Route A (Rejected): Alkylation of 2-nitroaniline to N-pentyl-2-nitroaniline followed by sulfonylation.

    • Failure Mode: The intermediate secondary amine is extremely unreactive toward sulfonyl chlorides due to the combined steric bulk of the pentyl group and the electronic deactivation from the o-nitro group. Forcing conditions often lead to decomposition or recovery of starting material.

  • Route B (Selected): Sulfonylation of 2-nitroaniline to N-(2-nitrophenyl)methanesulfonamide followed by N-alkylation.

    • Success Factor: While 2-nitroaniline is a poor nucleophile, it can be sulfonylated using basic catalysis (pyridine). The resulting sulfonamide proton is highly acidic (

      
      ), rendering the nitrogen an excellent nucleophile upon deprotonation, allowing for facile 
      
      
      
      alkylation with 1-bromopentane.
Visual Workflow (Graphviz)

SynthesisStrategy Target TARGET: N-(2-Nitrophenyl)-N-pentyl- methanesulfonamide SM Starting Material: 2-Nitroaniline InterA Intermediate A: N-Pentyl-2-nitroaniline SM->InterA Alkylation (1-Bromopentane) InterB Intermediate B: N-(2-Nitrophenyl)- methanesulfonamide SM->InterB Step 1: Sulfonylation (MsCl, Pyridine) Fail CRITICAL FAILURE: Steric/Electronic Blockage InterA->Fail Sulfonylation (MsCl) Fail->Target Low Yield InterB->Target Step 2: Alkylation (1-Bromopentane, K2CO3) Success SUCCESS: Facile SN2 Alkylation

Caption: Comparative analysis of synthetic pathways. Route B (Right) is the validated protocol to avoid steric/electronic deactivation encountered in Route A.

Experimental Protocol

Step 1: Synthesis of N-(2-Nitrophenyl)methanesulfonamide

Objective: Install the sulfonyl group on the deactivated aniline. Reaction Type: Nucleophilic Acyl Substitution (Sulfonylation).

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density
2-Nitroaniline Substrate1.0138.12Solid
Methanesulfonyl Chloride (MsCl) Electrophile1.5114.551.48 g/mL
Pyridine Solvent/Base~10 vol79.100.978 g/mL
DCM (Dichloromethane) Co-solvent (Optional)---
Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-Nitroaniline (1.0 equiv) and anhydrous Pyridine (10 mL per gram of substrate). Stir until fully dissolved.

    • Note: Pyridine acts as both solvent and acid scavenger. If solubility is poor, use a 1:1 mixture of Pyridine/DCM.

  • Addition: Cool the solution to 0 °C using an ice bath. Add MsCl (1.5 equiv) dropwise via syringe over 15 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature

      
       to prevent sulfonylation of the pyridine ring or decomposition.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–16 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane). The bright yellow spot of 2-nitroaniline (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup:

    • Pour the reaction mixture into ice-cold 2N HCl (excess relative to pyridine) to neutralize the base and solubilize pyridinium salts.

    • Extract with Ethyl Acetate (EtOAc) (

      
      ).
      
    • Wash the combined organic layers with Brine , dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
    • Yield Expectation: 85–95%.

Step 2: N-Alkylation to N-(2-Nitrophenyl)-N-pentylmethanesulfonamide

Objective: Alkylate the sulfonamide nitrogen. Reaction Type:


 Alkylation.
Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )
Intermediate B (from Step 1)Substrate1.0216.21
1-Bromopentane Electrophile1.2151.05
Potassium Carbonate (

)
Base2.0138.20
DMF (N,N-Dimethylformamide) Solvent~10 vol-
Procedure
  • Setup: Charge a dried RBF with Intermediate B (1.0 equiv) and anhydrous DMF .

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. Stir at RT for 30 minutes.
    
    • Observation: The mixture may change color (often deepening to orange/red) as the sulfonamide anion is generated.

  • Alkylation: Add 1-Bromopentane (1.2 equiv) dropwise.

  • Heating: Heat the mixture to 60 °C for 4–6 hours.

    • Why 60 °C? Higher temperatures may cause elimination of the alkyl bromide; lower temperatures result in sluggish kinetics due to the steric bulk of the o-nitrophenyl group.

  • Workup:

    • Cool to RT and pour into Water (5x reaction volume) to precipitate the product or separate the phases.

    • Extract with Diethyl Ether or EtOAc .

    • Wash organic layer extensively with Water and LiCl solution (to remove DMF).

  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2).

    • Yield Expectation: 80–90%.

Characterization & Data Validation

Confirm the structure using Proton NMR (


 NMR) and Mass Spectrometry.
Signal TypeApproximate Shift (

, ppm in

)
MultiplicityInterpretation
Aromatic 7.9 – 8.1Doublet/Multiplet

(adjacent to

)
Aromatic 7.4 – 7.7MultipletsRemaining aromatic protons (

)

3.6 – 3.8Triplet

-methylene of pentyl group

2.9 – 3.1SingletMethanesulfonyl methyl group
Alkyl Chain 1.2 – 1.6MultipletsPentyl chain methylenes (

)
Terminal

0.8 – 0.9TripletTerminal methyl of pentyl group

Self-Validation Check:

  • Absence of N-H: The Step 1 product will have a broad singlet ~10 ppm (N-H). The Step 2 product must lack this signal.

  • Integration: The ratio of the Sulfonyl Methyl (3H) to the Terminal Methyl (3H) must be 1:1.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Step 1: Low Conversion Wet Pyridine/MsCl hydrolysisDistill pyridine over

; use fresh MsCl.
Step 1: Impurity (Bis-sulfonyl) Excess MsCl / High TempKeep temp < 10 °C during addition; strictly limit MsCl to 1.5 eq.
Step 2: No Reaction Base too weak / Solvent wetSwitch base to NaH (1.2 eq) in dry THF/DMF at 0 °C

RT.
Step 2: Elimination Byproduct Temp too high (>80 °C)Keep reaction at 60 °C; verify reagent is 1-bromopentane, not 2-bromo.

Safety & Handling (HSE)

  • Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive. Reacts violently with water. Handle only in a fume hood.

  • 2-Nitroaniline: Toxic by inhalation and skin contact. Potential explosion hazard if heated under confinement.

  • DMF: Hepatotoxic and teratogenic. Use butyl rubber gloves.

References

  • Sulfonylation of Deactivated Anilines

    • Revelle, L. K. (2019). Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem Application Notes. Link

  • Denmark, S. E., & Kranz, D. P. (2014). Mitsunobu Reaction of Sulfonamides. Journal of Organic Chemistry, 79(14), 6721-6735. (Cited for general reactivity of sulfonamide anions).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Application

Application Notes and Protocols for the Evaluation of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide in Antifungal Assays

Introduction: The Rationale for Investigating Novel Sulfonamides in Antifungal Research The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, presents a significant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating Novel Sulfonamides in Antifungal Research

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, presents a significant global health challenge. This necessitates the exploration of novel chemical scaffolds to develop new and effective antifungal agents.[1][2] Sulfonamides, a well-established class of antimicrobials, have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] Their mechanism of action in bacteria, which involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis, makes them an attractive starting point for the design of new antifungal compounds.[5][6][7][8]

Furthermore, the incorporation of a nitroaromatic moiety, as seen in N-(2-Nitrophenyl)-N-pentylmethanesulfonamide, offers an additional avenue for antifungal activity. Nitro-containing compounds are known for their diverse biological activities and can exert antimicrobial effects through various mechanisms, including the generation of toxic reactive nitrogen species upon reduction or by inhibiting essential fungal enzymes.[9][10][11] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the potential antifungal properties of the novel compound, N-(2-Nitrophenyl)-N-pentylmethanesulfonamide. The protocols herein are designed to establish a foundational understanding of the compound's efficacy and safety profile, adhering to internationally recognized standards.

Part 1: In Vitro Antifungal Susceptibility Testing

The cornerstone of evaluating a new chemical entity for antifungal activity is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this assessment.[15][16]

Principle of the Broth Microdilution Assay

This assay involves exposing a standardized fungal inoculum to serial twofold dilutions of the test compound in a 96-well microtiter plate. Following a specified incubation period, the plates are assessed for fungal growth. The MIC is determined as the lowest concentration of the compound that inhibits visible growth.[13][14]

Experimental Workflow for MIC Determination

workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_controls Controls Compound_Prep Compound Preparation (Stock Solution in DMSO) Serial_Dilution Serial Dilution of Compound in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Media Preparation (RPMI 1640) Media_Prep->Serial_Dilution Inoculum_Prep Fungal Inoculum Preparation (0.5 McFarland Standard) Inoculation Inoculation of Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35°C (24-48 hours) Inoculation->Incubate Read_MIC Read MIC (Visually or Spectrophotometrically) Incubate->Read_MIC Positive_Control Positive Control (Fungus + Media) Positive_Control->Inoculation Negative_Control Negative Control (Media Only) Negative_Control->Serial_Dilution Drug_Control Standard Antifungal (e.g., Fluconazole) Drug_Control->Serial_Dilution

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol for Broth Microdilution

Materials:

  • N-(2-Nitrophenyl)-N-pentylmethanesulfonamide

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) and relevant quality control strains (e.g., C. parapsilosis ATCC 22019)[17]

  • Sterile 96-well, flat-bottom microtiter plates[13]

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

  • Sterile saline

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide in 100% DMSO (e.g., 1600 µg/mL).[13] The final concentration of DMSO in the assay should not exceed 1% to avoid inhibiting fungal growth.[13]

  • Inoculum Preparation:

    • For Yeasts: Subculture the yeast isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[13] This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

    • For Molds: Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a 0.5 McFarland standard and dilute in RPMI 1640 to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.[17]

  • Plate Setup and Serial Dilution:

    • Add 100 µL of RPMI 1640 to wells 2-11 of the microtiter plate.

    • Add 200 µL of the working solution of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.[12]

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (media only).

  • Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well (wells 1-11). Incubate the plates at 35°C for 24-48 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction for azoles and related compounds) compared to the drug-free growth control.[14] This can be determined visually or by reading the optical density at 600 nm (OD600) with a microplate reader.[12][19]

Data Presentation
Fungal StrainCompoundMIC (µg/mL)
Candida albicans SC5314N-(2-Nitrophenyl)-N-pentylmethanesulfonamide[Experimental Value]
Candida glabrata BG2N-(2-Nitrophenyl)-N-pentylmethanesulfonamide[Experimental Value]
Aspergillus fumigatus Af293N-(2-Nitrophenyl)-N-pentylmethanesulfonamide[Experimental Value]
C. parapsilosis ATCC 22019N-(2-Nitrophenyl)-N-pentylmethanesulfonamide[Experimental Value]
C. parapsilosis ATCC 22019Fluconazole (Control)[Known Value]

Part 2: Cytotoxicity Assessment - A Self-Validating Approach

A critical aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells with minimal impact on host cells.[20] Therefore, in vitro cytotoxicity testing against a mammalian cell line is a mandatory step to establish a preliminary safety profile.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol for MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or primary cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide in complete cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.[21]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) can be determined by plotting cell viability against the compound concentration.

Data Presentation
CompoundCell LineCC₅₀ (µM)
N-(2-Nitrophenyl)-N-pentylmethanesulfonamideHeLa[Experimental Value]
Doxorubicin (Control)HeLa[Known Value]

Part 3: Mechanistic Insights and Further Studies

Plausible Mechanisms of Action

Given the chemical structure of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide, two primary mechanisms of antifungal action can be hypothesized:

  • Inhibition of Folic Acid Synthesis: As a sulfonamide, the compound may act as a competitive inhibitor of dihydropteroate synthase, disrupting the fungal folic acid synthesis pathway.[5][7] This is a well-established mechanism for sulfonamides in bacteria.

  • Nitroreductive Activation: The 2-nitrophenyl group can be a substrate for fungal nitroreductases. Reduction of the nitro group can lead to the formation of highly reactive and cytotoxic nitroso and hydroxylamine intermediates, which can damage cellular macromolecules such as DNA and proteins.[9][10]

mechanism cluster_sulfonamide Sulfonamide Moiety cluster_nitro Nitrophenyl Moiety PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Sulfonamide N-(2-Nitrophenyl)-N- pentylmethanesulfonamide Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Fungal Growth Fungal Growth Folic_Acid->Fungal Growth Nitro_Compound Nitrophenyl Group Nitroreductase Fungal Nitroreductase Nitro_Compound->Nitroreductase Reactive_Intermediates Reactive Nitrogen Species Nitroreductase->Reactive_Intermediates Cell_Damage Cellular Damage (DNA, Proteins) Reactive_Intermediates->Cell_Damage Fungal Cell Death Fungal Cell Death Cell_Damage->Fungal Cell Death

Caption: Potential dual mechanisms of antifungal action.

Recommendations for Future In Vivo Studies

Should the in vitro data demonstrate potent antifungal activity and low cytotoxicity, subsequent in vivo studies are warranted. Murine models of systemic and localized fungal infections are commonly used to evaluate the efficacy of novel antifungal agents.[1][22][23]

  • Systemic Candidiasis Model: Mice are infected intravenously with Candida albicans, and the test compound is administered at various doses. Efficacy is typically assessed by monitoring survival rates and determining the fungal burden in target organs such as the kidneys.[2]

  • Dermatophytosis Model: A localized skin infection can be established in guinea pigs using a dermatophyte like Trichophyton spp. The topical or systemic application of the test compound can be evaluated by observing the resolution of skin lesions.[24]

Conclusion

The protocols and application notes provided here offer a structured and comprehensive framework for the initial evaluation of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide as a potential antifungal agent. By following standardized methodologies for in vitro susceptibility and cytotoxicity testing, researchers can generate reliable and reproducible data. This foundational knowledge is essential for making informed decisions about the further development of this and other novel sulfonamide-based compounds in the quest for new antifungal therapies.

References

  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • Taylor & Francis Online. (Date not available). Synthesis and bioactivity evaluation of some novel sulfonamide derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Retrieved from [Link]

  • Creative Biolabs. (Date not available). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • ResearchGate. (Date not available). (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Retrieved from [Link]

  • Creative Biolabs. (Date not available). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Retrieved from [Link]

  • Royal Society of Chemistry. (Date not available). Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. Retrieved from [Link]

  • Hindawi. (Date not available). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • ASM Journals. (Date not available). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Retrieved from [Link]

  • MDPI. (2020, September 30). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Retrieved from [Link]

  • Preprints.org. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved from [Link]

  • PubMed Central. (Date not available). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Retrieved from [Link]

  • ResearchGate. (Date not available). Overview of in vivo models for assessing efficacy of antifungal drugs.... Retrieved from [Link]

  • Scilit. (Date not available). A multi-infection model for antifungal screening in vivo. Retrieved from [Link]

  • ResearchGate. (Date not available). Cytotoxicity assays were performed for each of the (A) four antifungal.... Retrieved from [Link]

  • PubMed Central. (Date not available). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (Date not available). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Medical Device Testing Labs. (Date not available). Antifungal Activity Testing | Susceptibility Test for fungi. Retrieved from [Link]

  • AVESIS. (Date not available). Current status of antifungal susceptibility testing methods. Retrieved from [Link]

  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • PubMed Central. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubMed Central. (Date not available). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]

  • PubMed Central. (Date not available). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Retrieved from [Link]

  • Scilit. (Date not available). Antimicrobial Activity of a Series of Halo-Nitro Compounds. Retrieved from [Link]

  • Study.com. (Date not available). Sulfonamide: Mechanism of Action & Uses - Video. Retrieved from [Link]

  • Scribd. (Date not available). CLSI Antifungical Susceptibility Test Updated. Retrieved from [Link]

  • PubMed Central. (Date not available). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) In vitro antifungal susceptibility testing. Retrieved from [Link]

  • PubMed Central. (2019, August 28). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. Retrieved from [Link]

  • Fungal Infection Trust. (2021, May 7). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Retrieved from [Link]

  • Core.ac.uk. (Date not available). ANTIMICROBIAL SULFONAMIDE DRUGS. Retrieved from [Link]

  • ResearchGate. (Date not available). Antifungal activity of nitro heterocyclic compounds. Retrieved from [Link]

  • ResearchGate. (2025, December 20). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • ResearchGate. (Date not available). Mechanism of action of sulphonamides.. Retrieved from [Link]

  • Regulations.gov. (2024, May 21). Clinical and Laboratory Standards Institute|www.clsi.org P: +1.610.688.0100 Toll Free(US). Retrieved from [Link]

  • MDPI. (2023, June 8). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Retrieved from [Link]

  • ResearchGate. (Date not available). Fungicidal activity (suppression of fungal growth) of.... Retrieved from [Link]

  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • PubChem. (2025, September 15). 2-Nitro-N-Phenylbenzamide. Retrieved from [Link]

Sources

Method

Protocol for the Evaluation of Antibacterial Activity of Sulfonamide Derivatives

Application Note & Technical Protocol Abstract This application note provides a rigorous, standardized protocol for evaluating the antibacterial efficacy of novel sulfonamide derivatives. Unlike bactericidal antibiotics,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Abstract

This application note provides a rigorous, standardized protocol for evaluating the antibacterial efficacy of novel sulfonamide derivatives. Unlike bactericidal antibiotics, sulfonamides are bacteriostatic antimetabolites that present unique challenges in susceptibility testing, including "trailing" endpoints and media interference by thymidine. This guide details the preparation of stock solutions to overcome solubility issues, the selection of appropriate growth media to prevent false resistance, and the execution of Broth Microdilution (BMD) assays compliant with CLSI and EUCAST standards.

Introduction & Mechanism of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) , an enzyme critical for the de novo synthesis of folate in bacteria.[1][2][3][4] They mimic para-aminobenzoic acid (PABA), preventing its incorporation into dihydropteroic acid.[1][4] Because bacteria (unlike humans) cannot uptake exogenous folate, this inhibition starves the cell of tetrahydrofolate, a cofactor essential for DNA, RNA, and protein synthesis.[1]

The "Thymidine Effect"

A critical failure mode in sulfonamide testing is the presence of thymidine or thymine in the growth medium. Bacteria can utilize exogenous thymidine via the "salvage pathway," bypassing the sulfonamide-induced folate blockade. This results in false resistance in vitro. Therefore, media selection is the single most critical variable in this protocol.

Bacteriostatic Nature and "Trailing"

Sulfonamides typically inhibit growth rather than killing bacteria immediately. This results in "trailing endpoints" in visual assays—a gradual reduction in turbidity rather than a sharp cutoff.[5][6][7] This protocol provides specific criteria for interpreting these ambiguous endpoints.

Mechanism Visualization

FolatePathway PABA PABA (para-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Folate Tetrahydrofolate (Active Cofactor) DHP->Folate Multi-step DNA DNA/RNA Synthesis (Bacterial Growth) Folate->DNA Sulfa SULFONAMIDE DERIVATIVE Sulfa->DHPS Competitive Inhibition Thymidine Exogenous Thymidine Thymidine->DNA Salvage Pathway (Bypasses Blockade)

Figure 1: Mechanism of Action. Sulfonamides compete with PABA for the DHPS active site.[1][3][4] Exogenous thymidine in media can bypass this block, leading to false resistance.

Materials & Reagents

Growth Media (Critical)
  • Standard Organisms: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]

    • Requirement: Must be certified low-thymidine/thymine (

      
      ). Most commercial CAMHB is satisfactory, but specific "Sulfonamide-tested" lots are preferred.
      
  • Fastidious Organisms (e.g., Streptococci):

    • CLSI: CAMHB + 2.5% to 5% Lysed Horse Blood (LHB) .[8]

    • EUCAST: MH-F (Mueller-Hinton + 5% LHB + 20 mg/L

      
      -NAD).[8]
      
    • Why Horse Blood? Horse blood contains thymidine phosphorylase , which degrades thymidine in the medium, preventing the "bypass" effect. Sheep blood does not contain this enzyme and is unsuitable for sulfonamide testing.

Solvent System
  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[9]

    • Sulfonamide derivatives are often hydrophobic.

    • Constraint: Final DMSO concentration in the assay well must be

      
       (optimally 
      
      
      
      ) to prevent solvent toxicity.
Quality Control Strains
  • Staphylococcus aureus ATCC 29213[9]

  • Escherichia coli ATCC 25922

  • Enterococcus faecalis ATCC 29212 (Specifically for checking thymidine levels; high thymidine causes MICs to increase >2 dilutions).

Experimental Protocol: Stock Solution Preparation

Objective: Create a stable, concentrated stock solution while correcting for compound potency and salt forms.

  • Calculate Mass:

    
    
    Note: If the derivative is a salt, multiply by the ratio of Molecular Weight (Salt) / Molecular Weight (Free Base).
    
  • Dissolution:

    • Weigh the sulfonamide derivative into a sterile glass vial.

    • Add 100% DMSO to achieve a concentration 100x higher than the highest desired test concentration (e.g., if testing up to

      
      , prepare a 
      
      
      
      stock).
    • Troubleshooting: If precipitation occurs, sonicate for 5 minutes. If still insoluble, add small aliquots of 1M NaOH (sulfonamides are acidic and dissolve better at higher pH), but ensure the final assay pH remains neutral.

  • Sterilization:

    • Do not filter sterilize if dissolved in 100% DMSO (dissolves filter membranes).

    • If using aqueous dilutions, use a 0.22

      
       PVDF or PES filter.
      

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (96-well plate) Standard: CLSI M07 / EUCAST ISO 20776-1

Plate Setup
  • Intermediate Dilution: Dilute the DMSO stock 1:50 into CAMHB to create a "Working Solution" (2x final concentration). This reduces DMSO to 2%.

  • Serial Dilution:

    • Add

      
       of sterile CAMHB to columns 2–12 of a 96-well plate.
      
    • Add

      
       of the Working Solution to column 1.
      
    • Transfer

      
       from column 1 to column 2, mix, and repeat down to column 10. Discard the final 
      
      
      
      .
    • Result: Columns 1–10 contain drug (2x conc). Column 11 is Growth Control (no drug). Column 12 is Sterility Control (media only).

Inoculum Preparation
  • Colony Selection: Pick 3–5 isolated colonies from an overnight agar plate and suspend in saline.

  • Adjustment: Adjust turbidity to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:100 in CAMHB.

    • Final Inoculum:

      
       CFU/mL.
      
  • Inoculation: Add

    
     of the diluted inoculum to wells 1–11.
    
    • Final Assay Conditions: Drug concentration is now 1x. Bacterial density is

      
       CFU/mL.[6] Final DMSO is 
      
      
      
      .
Incubation
  • Time: 16–20 hours (24 hours for some fastidious species).

  • Temperature:

    
    .
    
  • Atmosphere: Ambient air (unless testing anaerobes).

Workflow Diagram

MIC_Workflow Stock Stock Prep (100% DMSO) Dilution Intermediate Dilution (1:50 in Media) Stock->Dilution Plate 96-Well Plate Serial Dilution Dilution->Plate Add 2x Drug Incubate Incubation 35°C, 16-20h Plate->Incubate Inoculum Inoculum (0.5 McFarland -> 1:100) Inoculum->Plate Add Bacteria Read Read Endpoint (80% Inhibition) Incubate->Read

Figure 2: Broth Microdilution Workflow. Key step: Intermediate dilution prevents DMSO toxicity.

Data Analysis & Interpretation

Reading the Endpoint (Crucial)

Sulfonamide inhibition often results in "trailing"—a light haze that persists even at high concentrations.

  • Standard Rule (CLSI/EUCAST): Read the MIC as the lowest concentration that inhibits visible growth .

  • The "80% Rule": For sulfonamides specifically, disregard "slight growth" or "haze." The MIC is the well showing

    
     reduction in growth compared to the positive control.
    
    • Visual Check: If the button of growth is

      
       mm or there is only a faint haze, consider it inhibited.
      
    • Spectrophotometric Check: If using a plate reader (OD600), MIC is the well where

      
      .
      
Breakpoints (Reference Only)

While you are testing novel derivatives, use Sulfamethoxazole breakpoints (CLSI M100) as a benchmark for potency:

  • Susceptible:

    
     (Note: This is very high because sulfonamides are usually tested in combination with Trimethoprim. For pure sulfonamides, aim for MICs 
    
    
    
    for clinical relevance).
Data Summary Table
ParameterSpecificationReason
Media CAMHB (Low Thymidine)Prevent false resistance via salvage pathway.
Blood Supplement Lysed Horse Blood (LHB)Contains thymidine phosphorylase (for fastidious bugs).
Inoculum

CFU/mL
Standard density to ensure valid MIC.[6]
Endpoint 80% InhibitionAccounts for bacteriostatic trailing effect.
QC Strain E. faecalis ATCC 29212Verifies media thymidine levels are low enough.

Troubleshooting Guide

IssueProbable CauseSolution
MICs are consistently high (>512) Thymidine contamination in media.Switch to a new lot of CAMHB or add 2.5% Lysed Horse Blood.
Precipitation in wells Drug insolubility in aqueous media.Check stock solubility. Ensure final DMSO

. Verify pH of media.
Growth in Sterility Control Contaminated reagents.Discard all working solutions and re-filter media.
"Skipped" Wells Pipetting error or contamination.Repeat the assay. Do not report results.
Heavy Trailing (Ambiguous MIC) Inoculum too heavy.Verify 0.5 McFarland and the 1:100 dilution step.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[8] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. Version 5.0. [Link]

  • Then, R. (1977). Thymidine content in commercially prepared media.[10] Zentralblatt für Bakteriologie, 237(2-3), 372-377.[10] [Link]

  • Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. [Link]

  • Toutain, P. L., et al. (2021). Time Kill Curve PD Modelling Experiments Are Affected by Trailing MIC Endpoints. Frontiers in Microbiology. [Link]

Sources

Application

Application Note: High-Throughput Screening Assays for Sulfonamide Libraries

Executive Summary The sulfonamide moiety ( ) is a "privileged scaffold" in medicinal chemistry, serving as the zinc-binding pharmacophore in diuretics, antiglaucoma agents, and antiepileptics. While historically signific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety (


) is a "privileged scaffold" in medicinal chemistry, serving as the zinc-binding pharmacophore in diuretics, antiglaucoma agents, and antiepileptics. While historically significant, screening sulfonamide libraries presents unique challenges: pH-dependent solubility, specific metal-chelation kinetics, and the need to distinguish true active-site binders from non-specific aggregators.

This guide details a validated High-Throughput Screening (HTS) Cascade for sulfonamide libraries targeting Carbonic Anhydrase (CA) isoforms.[1] We prioritize a Colorimetric Esterase Assay for primary screening due to its cost-efficiency and robustness, followed by an orthogonal Fluorescence Polarization (FP) Displacement Assay to validate binding affinity (


) and eliminate false positives arising from intrinsic compound absorbance.

Library Preparation & Chemical Handling[2][3][4][5][6]

Solubility & The "Acidic Proton" Factor

Primary sulfonamides act as weak acids (


). In HTS, maintaining ionization consistency is critical.
  • Solvent: Dissolve library compounds to 10 mM in 100% DMSO.

  • Storage: Store at -20°C in low-humidity conditions. Sulfonamides are generally stable but hygroscopic.

  • Pre-Screen QC: Measure absorbance at 405 nm of the library compounds alone. Sulfonamide derivatives (especially azo-linked) can be chromogenic, interfering with the primary colorimetric readout.

The "Zinc-Stripping" False Positive

High concentrations of strong chelators can strip the catalytic Zinc (


) from the enzyme active site rather than binding to it.
  • Counter-Measure: Ensure assay buffers contain physiological ionic strength and avoid adding EDTA/EGTA.

  • Control: Include Acetazolamide (active site binder) and EDTA (metal stripper) as positive and negative mechanism controls respectively.

Primary Screen: Colorimetric Esterase Assay

Principle: Carbonic Anhydrases possess esterase activity in addition to hydratase activity. They hydrolyze 4-Nitrophenyl Acetate (4-NPA) into 4-Nitrophenol , which is yellow and absorbs strongly at 400–405 nm. Inhibitors prevent this hydrolysis.

Reagents & Buffers
ComponentCompositionFunction
Assay Buffer 50 mM Tris-SO

, pH 7.6
Maintains physiological pH; Sulfate is non-inhibitory compared to Chloride.
Enzyme Stock 1 µM Recombinant hCA IITarget enzyme (adjust based on isoform).
Substrate Stock 100 mM 4-NPA in AcetonitrileSubstrate (Must be prepared fresh; unstable in water).
Stop Solution N/A (Kinetic Read)This assay is best run kinetically to filter artifacts.
Automated Protocol (384-Well Format)

Instrument: Liquid Handler (e.g., Echo/Bravo) & Multimode Reader.

  • Library Dispense: Transfer 50 nL of library compounds (10 mM DMSO stock) into assay plates.

    • Final Conc: 10 µM (assuming 50 µL reaction vol).

    • Controls: Col 1-2 (DMSO only, 0% Inhibition), Col 23-24 (10 µM Acetazolamide, 100% Inhibition).

  • Enzyme Addition: Dispense 25 µL of Enzyme Solution (20 nM in Assay Buffer) to all wells.

    • Incubation: 10 min at Room Temp (RT) to allow sulfonamide-Zinc equilibrium.

  • Substrate Initiation: Dispense 25 µL of Substrate Solution (1 mM 4-NPA in Assay Buffer).

    • Note: Dilute 4-NPA stock into buffer immediately before dispensing to minimize spontaneous hydrolysis.

  • Detection: Immediately read Absorbance at 405 nm in Kinetic Mode .

    • Interval: Every 30 seconds for 10 minutes.

    • Metric: Calculate the Slope (

      
      ) of the linear portion.
      
Data Analysis

Calculate Percent Inhibition using the slope (


):


Orthogonal Screen: Fluorescence Polarization (FP)

Principle: Validates that hits bind the active site. Dansylamide (DNSA) is a fluorescent sulfonamide that binds the CA active site. Upon binding, its rotation slows (High Polarization, mP). A library hit will displace DNSA, releasing it into solution where it rotates freely (Low Polarization, mP).

Reagents[3]
  • Probe: Dansylamide (DNSA). Excitation: 280 nm (Trp FRET) or 350 nm; Emission: 460 nm.

  • Buffer: 50 mM HEPES, pH 7.4, 100 mM KNO

    
     (Avoids Cl- inhibition).
    
Protocol (384-Well)
  • Mixture Prep: Prepare a master mix of 100 nM hCA II + 50 nM DNSA .

    • Note: The complex should form before adding library compounds for a displacement format.

  • Dispense: Add 20 µL of Master Mix to the plate containing 50 nL of library compounds.

  • Incubation: 30 minutes at RT (protected from light).

  • Read: Measure Fluorescence Polarization (Ex 350nm / Em 460nm).

  • Hit Criteria: A decrease in mP relative to the DMSO control indicates displacement.

Visualizing the Screening Workflows

The HTS Logic Cascade

This diagram illustrates the decision tree for filtering the library from raw compounds to validated leads.

HTS_Cascade Library Sulfonamide Library (10 mM DMSO) QC Pre-Screen QC (Abs 405nm Check) Library->QC Primary Primary Screen: Esterase Activity (4-NPA) (Colorimetric) QC->Primary Remove Chromophores Analysis Data Analysis (Calculate Z-Factor > 0.5) Primary->Analysis Analysis->Primary Z' < 0.5 (Fail) Selection Hit Selection (>50% Inhibition) Analysis->Selection Valid Plate Counter Orthogonal Screen: FP Displacement (DNSA) (Binding Validation) Selection->Counter Primary Hits DoseResponse Dose Response (IC50) & Selectivity Profiling Counter->DoseResponse Confirmed Binders

Caption: Logical flow for sulfonamide HTS, moving from library QC to orthogonal binding validation.

Mechanistic Action of the Assay

Understanding the molecular competition is vital for troubleshooting.

Mechanism Enzyme hCA Active Site (Zn2+) Substrate Substrate (4-NPA) Enzyme->Substrate Hydrolysis (Yellow Color) Inhibitor Sulfonamide Hit (R-SO2NH2) Inhibitor->Enzyme Chelation (Blocks Zn) Probe FP Probe (Dansylamide) Inhibitor->Probe Displaces Probe->Enzyme High mP (Bound)

Caption: Competitive binding mechanism. Sulfonamides compete with 4-NPA (Colorimetric) or Dansylamide (FP) for the Zinc active site.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Abs) Spontaneous hydrolysis of 4-NPA.Prepare substrate immediately before use.[2] Keep on ice until dispense.
Precipitation Sulfonamide insolubility in Tris buffer.Add 0.01% Triton X-100 to buffer. Ensure DMSO < 5% final.
False Positives (FP) Fluorescence quenching by compound.Check Total Fluorescence Intensity (FLint). If FLint drops significantly, flag as quencher.
Low Z-Factor (<0.5) Pipetting error or unstable enzyme.Use fresh enzyme aliquots (do not freeze-thaw >1x). Calibrate liquid handler.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. PDB ID: 3HS4. Link

  • Nair, S. K., et al. (1995).[3] Structural basis for the binding of sulfonamide inhibitors to carbonic anhydrase. Biochemistry. Link

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide synthesis

Technical Support Center: Optimizing N-(2-Nitrophenyl)-N-pentylmethanesulfonamide Synthesis Topic: Yield Improvement & Process Optimization Target Molecule: N-(2-Nitrophenyl)-N-pentylmethanesulfonamide Audience: Medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-(2-Nitrophenyl)-N-pentylmethanesulfonamide Synthesis

Topic: Yield Improvement & Process Optimization Target Molecule: N-(2-Nitrophenyl)-N-pentylmethanesulfonamide Audience: Medicinal Chemists, Process Development Scientists[1]

Strategic Analysis: Why Your Yield is Low

The synthesis of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide presents a classic "push-pull" conflict in organic chemistry. You are likely encountering one of two bottlenecks depending on your chosen route.

The Core Problem: The ortho-nitro group is the saboteur.

  • Electronic Deactivation: The nitro group strongly withdraws electron density, making the aniline nitrogen a poor nucleophile.[2]

  • Steric Hindrance: The ortho position creates significant steric bulk, blocking the approach of electrophiles like methanesulfonyl chloride (MsCl).

Route Diagnosis
  • Route A (Alkylation First): You alkylated 2-nitroaniline to get N-pentyl-2-nitroaniline, and now you are trying to mesylate it.[1]

    • Verdict:High Failure Rate. You are trying to force a sterically hindered, electron-poor secondary amine to react with a sulfonyl chloride.[1] Standard conditions (Pyridine/DCM) will result in <10% yield or recovered starting material.[1]

  • Route B (Sulfonylation First): You are mesylating 2-nitroaniline first, then alkylating.[1]

    • Verdict:Recommended. However, the first step often stalls at incomplete conversion or produces the "unwanted" bis-mesyl byproduct.

Troubleshooting Guide (Q&A)

Scenario 1: "The reaction stalls at 40-50% conversion."

Q: I am reacting 2-nitroaniline with MsCl in Pyridine/DCM, but I cannot get the reaction to completion. A: The ortho-nitro effect reduces the nucleophilicity of the amine so drastically that the HCl byproduct (even when buffered by pyridine) protonates the remaining aniline, shutting down the reaction.

  • Fix: Switch to the "Bis-Mesylation/Hydrolysis Strategy" . Do not try to stop at the mono-sulfonamide. Force the reaction to the bis-sulfonamide (N,N-dimesyl) using excess MsCl and stronger base/heat, then selectively hydrolyze one Ms group off.[1] (See Protocol 1).

Scenario 2: "I cannot mesylate the N-pentyl intermediate."

Q: I successfully made N-pentyl-2-nitroaniline, but it won't react with MsCl. A: You are fighting sterics and electronics simultaneously. A weak base like pyridine is insufficient to deprotonate this secondary amine.[1]

  • Fix: You must form the anion first. Use NaH (Sodium Hydride) or LiHMDS in dry THF to fully deprotonate the amine before adding MsCl. This converts the poor nucleophile (neutral amine) into a potent nucleophile (amide anion).[1]

Scenario 3: "I am getting a side product with the wrong NMR splitting."

Q: During the alkylation of the sulfonamide, I see a new spot, but the NMR suggests O-alkylation. A: Sulfonamides are ambident nucleophiles (can react at N or O). However, N-alkylation is thermodynamically favored.[1] If you suspect O-alkylation (rare with simple alkyl halides), ensure you are using a polar aprotic solvent (DMF or DMSO) and a carbonate base (K₂CO₃), which favors N-alkylation via the SN2 mechanism.[1]

Optimized Experimental Protocols

Protocol 1: The "Gold Standard" Route (Sulfonylation Alkylation)

Recommended for highest overall yield and purity.

Step 1: Synthesis of N-(2-Nitrophenyl)methanesulfonamide (via Bis-mesyl intermediate)

  • Dissolve: 2-Nitroaniline (1.0 equiv) in dry DCM (10 vol).

  • Base: Add Triethylamine (3.0 equiv) and DMAP (0.1 equiv).

  • Addition: Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (2.5 equiv) dropwise.

  • Reflux: Warm to room temperature and then reflux for 4–6 hours. Goal: Drive to N,N-bis(methylsulfonyl)-2-nitroaniline.

  • Hydrolysis (The Trick):

    • Evaporate DCM.[1]

    • Redissolve residue in Ethanol/Water (4:1).[1]

    • Add NaOH (2.0 equiv) and heat to 60°C for 1 hour. Mechanism: The electron-poor ring makes the sulfonamide nitrogen a good leaving group, but steric strain on the bis-mesyl species makes one sulfonyl group highly labile to hydrolysis.

  • Workup: Acidify with 1M HCl to pH 3. The mono-sulfonamide product will precipitate. Filter and dry.[1][3]

Step 2: N-Alkylation with Pentyl Bromide

  • Dissolve: N-(2-Nitrophenyl)methanesulfonamide (1.0 equiv) in dry DMF (5 vol).

  • Base: Add K₂CO₃ (1.5 equiv). Stir for 15 min at RT (Solution turns yellow/orange due to anion formation).

  • Alkylation: Add 1-Bromopentane (1.2 equiv).[1]

  • Heat: Stir at 60°C for 3–5 hours. Monitor by TLC (Hexane/EtOAc).[1]

  • Workup: Pour into ice water. Extract with EtOAc.[1] Wash with water (3x) to remove DMF.[1] Dry over MgSO₄ and concentrate.

Protocol 2: The "Rescue" Route (If you must use N-pentyl-2-nitroaniline)

Use this only if you already have the alkylated aniline.

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH (60% in oil, 1.5 equiv) in dry THF.

  • Addition: Add N-pentyl-2-nitroaniline (1.0 equiv) in THF dropwise at 0°C.

  • Wait: Stir for 30 mins at 0°C until H₂ evolution ceases.

  • Mesylation: Add MsCl (1.2 equiv) dropwise.[1]

  • Reaction: Allow to warm to RT. If sluggish, heat to 50°C.

  • Quench: Carefully add saturated NH₄Cl solution.

Visualizing the Chemistry

The following diagram illustrates the two pathways and the critical "Bis-Mesyl" shortcut.

SynthesisPathways Start 2-Nitroaniline BisMesyl Intermediate: N,N-Bis(mesyl)-2-nitroaniline Start->BisMesyl MsCl (2.5 eq), Et3N Force to Bis-product AlkylAniline N-Pentyl-2-nitroaniline Start->AlkylAniline Pentyl-Br, Base MonoSulf N-(2-Nitrophenyl) methanesulfonamide BisMesyl->MonoSulf NaOH/EtOH Selective Hydrolysis Target TARGET: N-(2-Nitrophenyl)-N-pentyl methanesulfonamide MonoSulf->Target Pentyl-Br, K2CO3, DMF Standard Alkylation AlkylAniline->Target Requires NaH/THF (Difficult) Stall STALL POINT: Steric/Electronic Failure AlkylAniline->Stall MsCl, Pyridine (Fails due to sterics)

Caption: Comparative workflow showing the robust "Bis-Mesyl" hydrolysis route (Left) versus the problematic direct alkylation route (Right).

Data & Optimization Tables

Table 1: Solvent & Base Effects on Step 2 (Alkylation of Sulfonamide)

SolventBaseTemperatureYieldNotes
DMF K₂CO₃ 60°C 92% Recommended.[1] Fast, clean conversion.
AcetoneK₂CO₃Reflux65%Too slow; requires iodide (Pentyl-I).[1]
THFNaH0°C -> RT88%Good yield, but requires anhydrous conditions.[1]
DCMEt₃NRT<5%Base too weak (Sulfonamide pKa ~10).[1]

Table 2: Troubleshooting the Mesylation (Step 1)

ConditionObservationDiagnosisSolution
1.0 eq MsCl, Pyridine, RT30% Product, 60% SMReaction StalledAniline is deactivated. Push to bis-mesyl.
2.5 eq MsCl, Et₃N, Reflux90% Bis-mesyl productSuccess (Intermediate)Proceed to hydrolysis step.[1]
NaH, THF, MsClComplete conversionGood but hazardousViable, but aqueous hydrolysis method is safer/cheaper.[1]

References

  • BenchChem Technical Support. (2025).[1][2][4] Optimization of reaction conditions for N-alkylation of 2-nitroaniline. Retrieved from [1]

  • Organic Chemistry Portal. (2011).[1] Mild Pd-Catalyzed N-Arylation of Methanesulfonamide. Retrieved from [1]

  • National Institutes of Health (PMC). (2008).[1] Structure of N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide. Retrieved from [1]

  • ChemicalBook. (2025).[1] 2-Nitroaniline Synthesis and Industrial Production. Retrieved from [1]

  • ResearchGate. (2017).[1] Discussion on N-alkylation vs Sulfonylation of hindered amines. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate balance required to synthesize sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate balance required to synthesize sulfonamides. While the coupling of a sulfonyl chloride with an amine appears straightforward on paper, the reality of the benchtop involves competing side reactions, moisture sensitivity, and highly variable nucleophilicity.

This guide is designed to bypass generic advice and provide you with field-proven, causality-driven troubleshooting strategies. Every protocol provided here is designed as a self-validating system—meaning the reaction itself will give you physical cues to confirm it is proceeding correctly.

Part 1: Diagnostic Flowchart

Before adjusting your reaction conditions, use the following diagnostic logic to identify the root cause of your synthesis failure.

Sulfonamide_Troubleshooting Start Reaction Analysis: Sulfonamide Synthesis Issue1 Issue: Low Yield & Unreacted Amine Start->Issue1 Issue2 Issue: Multiple Products (Over-reaction) Start->Issue2 Issue3 Issue: Sulfonyl Chloride Disappears, No Product Start->Issue3 Sol1 Action: Add DMAP or use stronger base (NaH) Issue1->Sol1 Poor Nucleophilicity Sol2 Action: Control Stoichiometry or use Schotten-Baumann Issue2->Sol2 Bis-sulfonylation Sol3 Action: Ensure Anhydrous Conditions (Dry Solvents) Issue3->Sol3 Hydrolysis to Sulfonic Acid

Diagnostic flowchart for identifying and resolving common issues in sulfonamide synthesis.

Part 2: Troubleshooting Common Scenarios

Q1: I am observing incomplete conversion of my amine, even with excess sulfonyl chloride. How can I drive the reaction to completion?

Cause: This usually stems from poor amine nucleophilicity. Electron-deficient anilines or sterically hindered secondary amines lack the electron density to effectively attack the sulfonyl electrophile. Solution: Introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. 1[1] DMAP attacks the sulfonyl chloride to form a highly reactive, positively charged sulfonylpyridinium intermediate 2[2]. Because this intermediate is far more electrophilic than the parent chloride, it easily overcomes the activation energy barrier for weak nucleophiles.

Q2: My LC/MS shows a significant amount of a higher molecular weight byproduct corresponding to the addition of two sulfonyl groups. How do I prevent this?

Cause: You are experiencing bis-sulfonylation (over-sulfonylation), a notorious issue when reacting primary amines. The product of a primary amine and a sulfonyl chloride is a secondary sulfonamide. The remaining N-H proton is highly acidic (pKa ~10) due to the strong electron-withdrawing nature of the sulfonyl group. In the presence of excess base (like triethylamine), this proton is stripped away, generating a highly nucleophilic sulfonamide anion that attacks a second equivalent of sulfonyl chloride. Solution:

  • Strict Stoichiometry: Limit the sulfonyl chloride to exactly 1.0 to 1.05 equivalents 1[1].

  • Schotten-Baumann Conditions: Employ a biphasic system (e.g., DCM/aqueous Na₂CO₃). The aqueous phase acts as an acid scavenger without providing a strong enough organic-soluble base to drive the bis-sulfonylation pathway 3[3].

Q3: The sulfonyl chloride is disappearing from the reaction mixture, but I am not getting my sulfonamide product. What is happening?

Cause: Your sulfonyl chloride is undergoing hydrolysis to form an unreactive sulfonic acid. If your solvents or bases are not strictly anhydrous, water acts as a competing nucleophile. Solution: Ensure all glassware is oven-dried and use freshly distilled or anhydrous solvents. Self-Validation Check: If hydrolysis is occurring, you will observe a highly polar spot stuck at the baseline of your normal-phase TLC (corresponding to the sulfonic acid).

Part 3: Step-by-Step Experimental Protocols

Protocol A: Standard Anhydrous Sulfonylation (DMAP-Catalyzed)

Design Rationale: Maximizes electrophilicity for unreactive amines while strictly excluding moisture to prevent hydrolysis 2[2].

  • Preparation: In an oven-dried flask under N₂ or Ar, dissolve the amine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM and add dropwise over 15 minutes.

    • Self-Validation Checkpoint: Upon addition, the formation of a white, cloudy precipitate (TEA·HCl salts) confirms that nucleophilic substitution is actively displacing chloride ions.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC until the amine is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP and TEA), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Modified Schotten-Baumann Biphasic Synthesis

Design Rationale: Ideal for water-soluble amines (e.g., amino acids) or when preventing bis-sulfonylation of primary amines is critical3[3].

  • Aqueous Phase: Dissolve the amine (1.0 eq) and Na₂CO₃ (2.0 eq) in water (0.5 M). Cool to 0 °C.

  • Organic Phase: Dissolve the sulfonyl chloride (1.2 eq - slight excess accounts for minor interfacial hydrolysis) in an equal volume of DCM or THF.

  • Mixing: Add the organic solution dropwise to the vigorously stirring aqueous solution at 0 °C.

    • Self-Validation Checkpoint: The physical state of the reaction is a self-indicator. If the stirring is stopped and the layers separate immediately without forming a temporary milky emulsion, the interfacial surface area is insufficient, and the reaction will stall. Ensure maximum RPM.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Workup: Separate the layers.

    • Self-Validation Checkpoint: If the product is an acid (e.g., from an amino acid substrate), acidifying the aqueous layer with 1M HCl to pH 2-3 should yield an immediate white precipitate, confirming the isolation of the sulfonamide product.

Part 4: Base & Solvent Selection Guide

Use the following quantitative summary to select the optimal conditions for your specific substrate class.

MethodReagents (Base / Solvent)Primary AdvantageKey LimitationIdeal Substrate
Standard Anhydrous TEA or DIPEA / DCMHigh reaction rate; easy solvent removalProne to bis-sulfonylation with primary aminesSecondary amines, highly stable sulfonyl chlorides
Nucleophilic Catalysis DMAP + TEA / DCMOvercomes poor amine nucleophilicityDMAP can complicate purification if not washed outElectron-deficient anilines, sterically hindered amines
Schotten-Baumann Aqueous Na₂CO₃ / DCM or THFPrevents bis-sulfonylation; tolerates moistureSlower reaction rate; requires vigorous biphasic mixingPrimary amines, amino acids, water-soluble substrates
Strong Base Activation NaH or LiHMDS / THFForces reaction with completely unreactive aminesHighly moisture sensitive; harsh conditionsExtremely hindered or deactivated secondary amines

Part 5: Advanced & Green Methodologies (FAQs)

Q4: My target sulfonyl chloride is highly unstable or commercially unavailable. Are there alternative pathways to synthesize sulfonamides?

A: Yes. The traditional reliance on sulfonyl chlorides is a known bottleneck due to their instability and the harsh, oxidative conditions required for their synthesis 4[4]. Modern alternatives include:

  • DABSO-Mediated Synthesis: DABSO (DABCO-bis(sulfur dioxide)) acts as a bench-stable, solid SO₂ surrogate. You can react Grignard reagents or aryl halides (via Pd-catalysis) with DABSO to form a sulfinate intermediate, which is then trapped with an amine and an oxidant (like aqueous bleach) to form the sulfonamide in one pot 4[4].

  • Oxidative Chlorination of Thiols: Instead of isolating the sulfonyl chloride, you can generate it in situ. Reacting a thiol with an oxidant like sodium dichloroisocyanurate (NaDCC) in the presence of the amine allows for a direct, sustainable conversion to the sulfonamide, often utilizing green solvents like ethanol or deep eutectic solvents 5[5].

References

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations."[Link]

  • NIH/PMC. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO."[Link]

  • RSC Publishing. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy."[Link]

  • NIH/PMC. "Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities." [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Side Reactions in Nitrophenyl Synthesis

Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: NIT-SYN-001 Subject: Troubleshooting & Optimization of Aromatic Nitration

Introduction: The Nitration Paradox

Welcome to the technical support hub for nitration chemistry. You are likely here because your reaction—while theoretically simple—has yielded a complex mixture of isomers, over-nitrated byproducts, or "black tar" decomposition products.

Aromatic nitration is a kinetic balancing act . The introduction of a nitro group (


) deactivates the ring toward further electrophilic attack, yet the reaction conditions required to generate the nitronium ion (

) are often harsh enough to force secondary reactions or oxidize the substrate.

This guide moves beyond textbook theory into field-proven troubleshooting , focusing on causality and self-validating protocols to restore purity and yield.

Troubleshooting Guide (Q&A)

Issue 1: The "Polynitration" Trap

User Question: "I am targeting a mono-nitro compound, but I keep seeing significant dinitro impurities (~15-20%) by LC-MS. I’m already using 1.0 equivalent of


. Why is this happening?"

Technical Diagnosis: Even with stoichiometric control, localized concentration gradients are the culprit. If your addition rate exceeds the mixing rate, the local concentration of


 at the injection point is high enough to nitrate the product you just formed, especially if the reaction is mass-transfer limited.

Corrective Protocol: The "Inverse Addition" Technique Instead of adding acid to the substrate, reverse the order if solubility permits, or use these steps:

  • Dilution Factor: Dissolve your substrate in a chemically inert solvent (e.g., DCM, sulfolane) to buffer the concentration.

  • Cryogenic Dosing: Cool the substrate to -10°C.

  • Sub-surface Addition: Do not drip acid onto the surface. Use a syringe pump with a Teflon needle submerged into the vortex of the stirring solution. This ensures immediate dissipation of the reagent.

  • Self-Validation Step: Monitor the exotherm. If the temperature spikes

    
     during addition, your addition rate is too fast for your cooling capacity. Pause and let it re-equilibrate.
    
Issue 2: The "Black Tar" Nightmare (Oxidation)

User Question: "My reaction mixture turns dark black/brown within minutes, and the workup is an emulsion. Yield is <30%."

Technical Diagnosis: This is a classic sign of oxidative degradation . Nitric acid is a potent oxidant. If the nitration (Electrophilic Aromatic Substitution,


) is slow due to steric hindrance or deactivation, the system shifts toward a Single Electron Transfer (SET)  mechanism, generating radical cations that polymerize into quinones and tars.

The "Nitrous Acid" Catalyst: Trace amounts of nitrous acid (


) catalyze this oxidation. 

is often present in fuming nitric acid or generated in situ.

Corrective Protocol: The Urea Scavenger System

  • Add Scavenger: Add 0.5–1.0 mol% of Urea or Sulfamic Acid to the reaction mixture before adding the nitric acid.

    • Mechanism:[1][2] Urea reacts rapidly with

      
       to form 
      
      
      
      ,
      
      
      , and water, breaking the autocatalytic oxidation cycle.
  • Inert Atmosphere: Run the reaction under Nitrogen/Argon. Oxygen promotes the re-oxidation of

    
     species, regenerating the oxidant.
    
Issue 3: Regioselectivity (Ortho vs. Para)

User Question: "I need the para-isomer, but I'm getting a 60:40 ortho:para split. How can I steer this?"

Technical Diagnosis: Statistical probability favors ortho (2 positions vs. 1 para). To overcome this, you must exploit steric hindrance .

Corrective Protocol: Steric Steering & Solid Acids

  • Switch Reagents: Move away from Mixed Acid (

    
    ).
    
  • Use Acetyl Nitrate: Generate acetyl nitrate in situ (

    
    ). The bulky electrophile (
    
    
    
    ) faces greater steric repulsion at the ortho position, favoring para.
  • Solid Support (Heterogeneous Catalysis):

    • Use Claycop (Copper nitrate on Montmorillonite K-10) or Zeolite H-Beta.

    • Mechanism:[1][2] The pore structure of the zeolite physically restricts the transition state for ortho attack, acting as a "molecular sieve" that only permits para formation.

Visualizing the Competitive Pathways

The following diagram illustrates the mechanistic bifurcation between the desired substitution and the undesired oxidation/polynitration pathways. Understanding this flow is critical for selecting the right "brake" to apply.

NitrationPathways Substrate Aromatic Substrate SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex S_EAr Attack (Kinetic Control) RadicalCat Radical Cation (SET Mechanism) Substrate->RadicalCat Single Electron Transfer (Trace HNO2) Nitronium Nitronium Ion (NO2+) Nitronium->SigmaComplex Product Mononitro Product (Desired) SigmaComplex->Product -H+ (Fast) Dinitro Dinitro Impurity (Over-reaction) Product->Dinitro Excess NO2+ High Temp Tar Quinones/Tar (Oxidation) RadicalCat->Tar Polymerization Control1 Control: Temp < 0°C Stoichiometry 1:1 Control1->Product Control2 Control: Urea Scavenger Inert Atmosphere Control2->RadicalCat Blocks

Figure 1: Mechanistic competition in aromatic nitration. Blue path represents the desired S_EAr mechanism; grey path indicates the oxidative SET mechanism leading to tar.

Advanced Protocol: Thermal Runaway Prevention

Nitration reactions are notoriously exothermic.[3][4] A thermal runaway can occur if the "accumulation" of unreacted reagents suddenly reacts.[5]

The "Dosing-Controlled" Safety Loop: Do not rely on a simple timer. Use this logic for addition:

  • Set Max Temp (

    
    ):  e.g., 10°C.
    
  • Set Hysteresis: e.g., 2°C.

  • Algorithm:

    • If

      
      , Pump = ON .
      
    • If

      
      , Pump = OFF .
      
    • Wait for cooling to restore

      
      .
      

Emergency Quench Protocol: If


 rises 

above setpoint despite cooling:
  • Stop Agitation? NO. Keep stirring to facilitate heat transfer to the jacket.

  • Dump: Transfer reaction mass immediately onto a stirred slurry of Ice/Water (5x volume). Do not add water to the reactor (steam explosion risk).

Summary Data: Reagent Selection Matrix

Use this table to select the correct nitrating system based on your substrate's sensitivity.

Substrate TypeReactivityRecommended Reagent SystemKey Advantage
Phenols / Anilines Highly Activated

/ Claycop
Prevents oxidation; mild conditions.
Alkylbenzenes ActivatedAcetyl Nitrate (

)
Improves para-selectivity via steric bulk.
Halobenzenes DeactivatedMixed Acid (

)
Strong electrophile needed for conversion.
Acid Sensitive Labile Groups

(Nitronium Tetrafluoroborate)
Non-acidic conditions; anhydrous.

References

  • BenchChem. (2025).[3][4][6][7] Preventing di-nitration and tri-nitration during synthesis. BenchChem Technical Guides. 7[3][8][9][10]

  • National Institutes of Health (NIH). (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration.[11] PubMed Central. 11

  • IChemE. (2010).[12] Runaway reaction hazards in processing organic nitrocompounds.[1][3][12][13] Institution of Chemical Engineers Safety Archives. 13

  • American Chemical Society (ACS). (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions. Journal of Organic Chemistry. 9[9][10]

  • BenchChem. (2025).[3][4][7] Managing Thermal Runaway in Nitration Reactions.[4] Technical Support Center. 3

Sources

Optimization

Technical Support Center: Stability Testing of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with establishing the stability profile of N-(2-Nitrophenyl)-N-pentylmetha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with establishing the stability profile of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide . Due to its unique structural moieties—specifically the o-nitrophenyl group and the methanesulfonamide backbone—this compound exhibits a highly asymmetric stability profile that requires specialized handling.

Quantitative Stability Parameters & Regulatory Baselines

Before initiating stress testing, it is critical to align with the 1[1] and 2[2] guidelines. The table below summarizes the mandatory environmental thresholds for formal stability evaluation.

Study TypeTemperatureRelative Humidity (RH)Minimum DurationLight Exposure Target
Long-Term 25°C ± 2°C (or 30°C)60% ± 5% (or 65%)12 MonthsDark / Protected
Accelerated 40°C ± 2°C75% ± 5%6 MonthsDark / Protected
Photostability (Vis) Controlled (Ambient)AmbientN/A≥ 1.2 million lux hours
Photostability (UV) Controlled (Ambient)AmbientN/A≥ 200 Watt hours/m²

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does N-(2-Nitrophenyl)-N-pentylmethanesulfonamide degrade so rapidly on the benchtop under ambient laboratory light? A1: The instability is driven by the o-nitrophenyl (2-nitrophenyl) moiety. In photochemistry, o-nitroaromatics are classic3[3]. Upon absorption of UV or near-visible light (typically 320–400 nm), the nitro group enters an excited state, triggering an intramolecular hydrogen abstraction or electron transfer to form an aci-nitro intermediate[4]. This initiates a rapid skeletal rearrangement that cleaves the adjacent bonds (often yielding an o-nitroso byproduct). Because of this intrinsic photolability, the API must be handled under amber lighting, and packaging must be strictly evaluated per ICH Q1B[2].

Q2: During forced degradation (stress testing), the compound shows extreme resistance to hydrolytic cleavage at pH 2 and pH 12. Is our assay malfunctioning? A2: No, your assay is likely accurate. The resistance is due to the chemical nature of the methanesulfonamide backbone. Unlike esters or carboxamides, sulfonamides possess a highly stable S-N bond. The strongly electron-withdrawing sulfonyl group reduces the basicity of the nitrogen, making protonation (required for acid hydrolysis) difficult. Simultaneously, the sulfur atom is sterically hindered and less electrophilic than a carbonyl carbon, heavily restricting hydroxide attack in basic conditions. Hydrolysis of this specific bond typically requires extreme conditions (e.g., refluxing in concentrated HCl or >5M NaOH) that exceed standard ICH Q1A(R2) stress protocols[5].

Q3: We observed degradation in our photostability chamber, but we cannot tell if it was caused by light or the heat generated by the Xenon lamp. How do we isolate the variable? A3: This is a common artifact in photostability testing. You must implement a Dark Control system[6]. Prepare two identical samples. Wrap one sample completely in aluminum foil (the dark control) and place it immediately adjacent to the exposed sample in the photostability chamber. If the dark control degrades, the chamber's temperature regulation is failing, and the degradation is thermal. If only the exposed sample degrades, the mechanism is definitively photochemical[6].

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, follow these step-by-step, self-validating workflows.

Protocol A: Confirmatory Photostability Testing (ICH Q1B)

Objective: To quantify the intrinsic photosensitivity of the API and validate primary packaging.

  • Sample Preparation: Spread the API powder in a thin layer (≤ 3 mm) across a quartz or glass petri dish to ensure uniform light penetration.

  • Control Implementation (Self-Validation): Prepare an identical petri dish and wrap it tightly in double-layered aluminum foil. This serves as the thermal "Dark Control" to isolate the effect of light from temperature[6].

  • Actinometry/Calibration: Place a calibrated radiometer/lux meter or a validated chemical actinometric system (e.g., 2% quinine monohydrochloride solution) alongside the samples to continuously integrate light exposure[6].

  • Exposure Phase: Place all items in a photostability chamber equipped with a Xenon arc lamp (filtered to simulate D65/ID65 emission)[6]. Expose until the radiometer confirms an integrated near-UV energy of ≥ 200 W·hr/m² and an overall visible illumination of ≥ 1.2 million lux hours[2][7].

  • Analysis & Mass Balance: Analyze both the exposed sample and the dark control via stability-indicating HPLC-UV/MS. Calculate the mass balance: (Area of Remaining API + Area of Photodegradants) / Area of Initial API. A mass balance between 98-102% validates that no volatile degradants escaped detection.

Protocol B: Forced Degradation (Hydrolytic & Oxidative Stress)

Objective: To elucidate non-photochemical degradation pathways and validate the stability-indicating power of the analytical method.

  • Solution Preparation: Dissolve the API in a chemically inert, MS-compatible co-solvent (e.g., Acetonitrile) to a concentration of 1.0 mg/mL.

  • Hydrolytic Stress:

    • Acidic: Mix 1 mL API solution with 1 mL 1N HCl.

    • Basic: Mix 1 mL API solution with 1 mL 1N NaOH.

    • Incubation: Heat both mixtures at 60°C for 48 hours. (Note: Due to sulfonamide stability, you may need to escalate to 80°C if <5% degradation is observed).

  • Oxidative Stress: Mix 1 mL API solution with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Quenching (Critical Step): Neutralize the acidic/basic samples to pH 7.0 using 1N NaOH or 1N HCl, respectively, before injection. Quench the oxidative sample with sodium thiosulfate to halt the reaction and protect the HPLC column.

  • Chromatographic Evaluation: Ensure peak purity of the main API peak using a Photodiode Array (PDA) detector to confirm that degradants are not co-eluting with the parent compound.

Mechanistic & Workflow Visualizations

PhotostabilityWorkflow Start N-(2-Nitrophenyl)-N-pentylmethanesulfonamide API Batch Forced Forced Degradation (Method Development) Start->Forced Confirmatory Confirmatory Testing (ICH Q1B Standard) Start->Confirmatory Direct Direct Exposure (Unpackaged API) Confirmatory->Direct Decision1 Acceptable Change? Direct->Decision1 ImmediatePack Test in Immediate Pack Decision1->ImmediatePack No Stable Photostable Profile Established Decision1->Stable Yes Decision2 Acceptable Change? ImmediatePack->Decision2 MarketingPack Test in Marketing Pack Decision2->MarketingPack No Decision2->Stable Yes MarketingPack->Stable

Caption: ICH Q1B Photostability Testing Workflow for Photosensitive APIs.

DegradationPathways API N-(2-Nitrophenyl)-N-pentylmethanesulfonamide UV UV/Visible Light (Photolysis) API->UV AcidBase Strong Acid/Base (Hydrolysis) API->AcidBase Oxidation Peroxides (Oxidation) API->Oxidation PhotoDeg Rapid Cleavage (o-Nitrobenzyl-type Rearrangement) UV->PhotoDeg HydroDeg Highly Stable (Sulfonamide Bond Resistance) AcidBase->HydroDeg OxidDeg Slow Oxidation (Pentyl Chain / Aromatic Ring) Oxidation->OxidDeg

Caption: Mechanistic degradation pathways under standard stress testing conditions.

References

  • Source: European Medicines Agency (europa.eu)
  • Source: Q-Lab (q-lab.com)
  • Source: IKEV (ikev.org)
  • Title: Q1A(R2)
  • Title: Stability tests according to ICH Q1A (R2)
  • Source: National Institutes of Health (nih.gov)
  • Source: ACS Publications (acs.org)

Sources

Troubleshooting

Technical Support Center: Scaling Up N-Pentylmethanesulfonamide Production

Welcome to the Technical Support Center for the pilot and commercial-scale production of N-pentylmethanesulfonamide . This guide is engineered for researchers, process chemists, and drug development professionals transit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the pilot and commercial-scale production of N-pentylmethanesulfonamide . This guide is engineered for researchers, process chemists, and drug development professionals transitioning from milligram-scale discovery to multi-kilogram manufacturing.

Here, we synthesize field-proven methodologies with mechanistic causality to help you navigate exotherm management, solvent replacement, and impurity clearance.

Process Flow & Workflow Visualization

The transition from a laboratory fume hood to a jacketed reactor requires a fundamental shift in process design. The workflow below outlines the optimized, self-validating system for pilot-scale synthesis, leveraging biphasic conditions to maximize yield and safety.

G N1 1. Reagent Prep Amylamine + Aq. Base N2 2. MsCl Dosing (T < 10°C) N1->N2 Controlled addition N3 3. Biphasic Reaction (2-MeTHF / Water) N2->N3 Exotherm management N4 4. Aqueous Quench & Phase Separation N3->N4 IPC: <1% Amine N5 5. Acid/Base Extraction (Remove bis-adducts) N4->N5 Organic phase processing N6 6. Crystallization (Heptane / EtOAc) N5->N6 pH adjustment & solvent swap N7 7. Pure Product N-pentylmethanesulfonamide N6->N7 Filtration & Drying

Caption: Workflow for the pilot-scale synthesis of N-pentylmethanesulfonamide.

Step-by-Step Methodology: 1-Kilogram Pilot Protocol

This protocol utilizes Schotten-Baumann conditions in a greener solvent system (2-MeTHF/Water) to eliminate the need for toxic halogenated solvents and expensive chromatographic purification [3][4].

Scale: 1.0 kg (11.47 mol) of Amylamine (Pentylamine)

Step 1: Reactor Setup & Reagent Preparation
  • Action: Charge a 20 L jacketed reactor with 1.0 kg (11.47 mol) of amylamine and 8.0 L of 2-Methyltetrahydrofuran (2-MeTHF). Add 5.0 L of 3.0 M aqueous K₂CO₃. Cool the biphasic mixture to 0–5 °C under high-shear agitation.

  • Causality: 2-MeTHF is immiscible with water, creating a distinct biphasic system. The aqueous base neutralizes the HCl generated during the reaction, preventing the amine starting material from crashing out as a hydrochloride salt [4].

  • Self-Validation: Verify the internal temperature is stable at ≤5 °C and the agitator RPM is sufficient to create a fine emulsion before proceeding.

Step 2: Controlled Methanesulfonyl Chloride (MsCl) Dosing
  • Action: Load 1.38 kg (12.0 mol, 1.05 eq) of MsCl into a dosing vessel. Begin subsurface dropwise addition.

  • Causality: The nucleophilic acyl substitution of MsCl is highly exothermic. Maintaining the internal reactor temperature strictly below 10 °C prevents the thermal hydrolysis of MsCl and suppresses the formation of bis-sulfonylated byproducts [1].

  • Self-Validation: Interlock the dosing pump with the reactor's internal thermocouple. If the temperature exceeds 10 °C, dosing must automatically pause.

Step 3: Reaction Progression & In-Process Control (IPC)
  • Action: After dosing is complete, warm the reactor to 20 °C and stir for 2–4 hours.

  • Self-Validation: Sample the organic phase for HPLC analysis. The reaction is validated as complete when the residual amylamine peak is <1.0% relative to the product.

Step 4: Workup & Selective Extraction
  • Action: Stop agitation, allow the phases to separate, and drain the aqueous waste layer. To the organic phase, add 5.0 L of 1.0 M aqueous NaOH and agitate for 30 minutes. Separate the phases and retain the aqueous layer.

  • Causality (Purification): The N-H proton of the desired secondary sulfonamide is acidic (pKa ~10). It deprotonates in NaOH and partitions into the aqueous phase as a sodium salt. Any neutral bis-sulfonylated byproduct (N,N-bis(methanesulfonyl)pentylamine) remains trapped in the organic waste stream, completely eliminating the need for column chromatography.

  • Self-Validation: Acidify the retained aqueous phase with 2.0 M HCl to pH 3–4. The product will precipitate or can be back-extracted into fresh 2-MeTHF.

Step 5: Crystallization & Isolation
  • Action: Concentrate the product-containing organic phase under reduced pressure. Perform a solvent swap to a heptane/ethyl acetate mixture (80:20) at 60 °C. Cool slowly to 5 °C to induce crystallization. Filter, wash with cold heptane, and dry in a vacuum oven at 45 °C.

  • Self-Validation: Final purity >98% by HPLC. Identity confirmed by ¹H NMR (look for the characteristic sharp singlet at ~2.9 ppm for the mesyl methyl group).

Quantitative Data: Lab vs. Pilot Scale Comparison

ParameterLab-Scale Synthesis (10 g)Pilot-Scale Synthesis (1.0 kg)Causality / Engineering Rationale
Solvent System Dichloromethane (DCM)2-MeTHF / Water (Biphasic)DCM is heavily regulated and toxic. 2-MeTHF offers superior phase separation, is derived from renewable resources, and reduces the E-factor [3].
Base Selection Pyridine or TriethylamineAqueous K₂CO₃ or NaOHSchotten-Baumann conditions reduce organic waste, prevent genotoxic impurities, and simplify salt removal during the aqueous quench [4].
MsCl Equivalents 1.2 – 1.5 eq1.05 eqStrict stoichiometric control at scale minimizes the highly exothermic hydrolysis of excess MsCl and reduces bis-sulfonylation [1].
Purification Silica Gel ChromatographyAcid/Base ExtractionChromatography is cost-prohibitive at scale. Leveraging the sulfonamide's pKa allows for highly efficient liquid-liquid extraction.
Overall Yield 65 – 75%85 – 92%Optimized dosing and selective extraction recover more product while eliminating mechanical losses from silica columns.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of the bis-sulfonylated byproduct (N,N-bis(methanesulfonyl)pentylamine) during scale-up? A: Bis-sulfonylation occurs when the primary sulfonamide product acts as a nucleophile and reacts with a second equivalent of MsCl.

  • Causality: At scale, this is typically caused by localized high concentrations of MsCl due to inadequate mixing, or by using an excessive stoichiometric excess of MsCl (>1.1 eq).

  • Solution: Ensure high-shear agitation in the reactor to prevent localized pooling of reagents. Reduce MsCl to 1.05 equivalents. If the byproduct has already formed, utilize the acid/base extraction method described in Step 4 of the protocol to easily separate it from your target compound.

Q2: The reaction temperature spikes uncontrollably upon MsCl addition. How can we manage this exotherm at the kilogram scale? A: The nucleophilic attack of the amine on the electrophilic sulfur atom of MsCl, followed by chloride elimination, is a highly exothermic process[1].

  • Causality: At the lab scale, high surface-area-to-volume ratios allow for rapid heat dissipation. At the pilot scale, this ratio drops significantly, leading to dangerous heat accumulation.

  • Solution: Implement a controlled, subsurface dosing strategy for MsCl. Ensure your reactor jacket is pre-chilled with a robust cooling fluid (e.g., Syltherm). If batch cooling is insufficient, consider transitioning the MsCl dosing step to a continuous flow reactor module before feeding the intermediate into the batch holding tank.

Q3: Can we replace dichloromethane (DCM) with a greener solvent for pilot-scale production? A: Yes. DCM is increasingly restricted due to its toxicity, environmental impact, and disposal costs.

  • Causality: The ideal solvent must dissolve the starting materials, remain inert to MsCl, and facilitate the removal of HCl generated during the reaction.

  • Solution: 2-Methyltetrahydrofuran (2-MeTHF) is the recommended alternative [3]. It is immiscible with water (facilitating easy workup) and performs exceptionally well under biphasic Schotten-Baumann conditions where an aqueous base neutralizes the HCl[4].

Q4: Our final product was flagged for Potential Genotoxic Impurities (PGIs). How do we mitigate this? A: In sulfonamide synthesis, unreacted alkylating or sulfonylating agents (like MsCl or its esters) are often flagged as PGIs.

  • Causality: Incomplete consumption of MsCl, or the formation of methanesulfonate esters from trace alcohol solvents, leads to PGI flags during regulatory review[2].

  • Solution: Strictly avoid using alcoholic solvents (like ethanol or methanol) during the reaction or quench phases to prevent the formation of alkyl methanesulfonates. Ensure the aqueous quench uses sufficient base (pH > 9) and is stirred for at least 1 hour to fully hydrolyze any residual MsCl into benign methanesulfonic acid salts.

References

  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts Source: Organic Chemistry Portal URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis Source: ResearchGate URL:[Link]

Optimization

Technical Support Center: A Troubleshooting Guide for N-(2-Nitrophenyl)-N-pentylmethanesulfonamide Impurities

Welcome to the technical support center for N-(2-Nitrophenyl)-N-pentylmethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-Nitrophenyl)-N-pentylmethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your experimental samples.

I. Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise during the synthesis and purification of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide, providing detailed, step-by-step solutions grounded in chemical principles.

Issue 1: Presence of Unreacted 2-Nitroaniline in the Final Product

The persistence of the starting material, 2-nitroaniline, is a frequent impurity issue. This is often due to the reduced nucleophilicity of the amino group, a consequence of the electron-withdrawing nitro group at the ortho position.[1]

Possible Causes and Solutions:

  • Insufficient Base Strength or Stoichiometry: A weak base may not effectively deprotonate the 2-nitroaniline, hindering its reaction with methanesulfonyl chloride and the subsequent alkylation.

    • Solution: Employ a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1] Ensure at least two equivalents of the base are used to neutralize the acid generated during the reaction.

  • Low Reaction Temperature: The alkylation step may be too slow at room temperature.

    • Solution: Increase the reaction temperature, often to a range of 80-140°C, to achieve a reasonable reaction rate.[1]

  • Inappropriate Solvent Choice: The solvent must effectively dissolve all reactants and be stable at elevated temperatures.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are recommended as they can stabilize charged intermediates and accelerate the reaction.[1]

Issue 2: Observation of Multiple Spots on Thin-Layer Chromatography (TLC) Post-Purification

The appearance of unexpected spots after purification can be indicative of several underlying issues.

Possible Causes and Solutions:

  • N,N-Dialkylation: The mono-alkylated product can undergo a second alkylation, leading to a tertiary amine byproduct.

    • Solution: To favor mono-alkylation, use a slight excess of 2-nitroaniline (1.1 to 1.5 equivalents) relative to the pentyl halide.[1]

  • Compound Degradation on TLC Plate: The compound may be unstable on the silica gel of the TLC plate, leading to decomposition and the appearance of extra spots.

    • Solution: Perform a 2D TLC to confirm instability. If the compound is degrading, consider using a different stationary phase for analysis, such as alumina.[2]

  • Hydrolysis of the Sulfonamide: Sulfonyl chlorides are susceptible to hydrolysis, which can result in the corresponding sulfonic acid as a byproduct.[3]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate this issue.[3]

Issue 3: Product "Oiling Out" During Recrystallization

"Oiling out" is the separation of the dissolved solid as a liquid instead of a crystalline solid. This often occurs when the melting point of the compound is lower than the boiling point of the solvent or when there is a high concentration of impurities.[4]

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The solvent may be too nonpolar.

    • Solution: Experiment with a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures can be effective for sulfonamides.[4]

  • Cooling Rate is Too Rapid: Fast cooling can prevent the formation of a crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • High Impurity Load: A high concentration of impurities can inhibit crystallization.

    • Solution: Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[4]

Issue 4: Low Yield After Purification

A diminished yield can result from several factors throughout the synthesis and purification process.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or increasing the temperature.[3]

  • Product Loss During Workup: Multiple transfer steps can lead to mechanical loss of the product.

    • Solution: Minimize the number of transfers between glassware.

  • Inefficient Purification: The chosen purification method may not be optimal.

    • Solution: If recrystallization results in low yield, explore column chromatography for better separation and recovery.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, analysis, and purification of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide.

Q1: What is the best method to monitor the progress of the synthesis reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used to achieve good separation between the starting materials and the product.[5] The disappearance of the 2-nitroaniline spot and the appearance of a new, less polar product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3]

Q2: How do I choose the right solvent system for column chromatography?

The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate, with good separation from impurities.[2] A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is often effective for separating compounds with different polarities.

Q3: My purified product is a yellow oil, but I expected a solid. What should I do?

If the product is an oil at room temperature, it may indicate the presence of residual solvent or impurities that are depressing the melting point. Try removing any residual solvent under high vacuum. If it remains an oil, purification by column chromatography is recommended to remove impurities.[6]

Q4: What analytical techniques are recommended for final purity assessment?

A combination of techniques is recommended for a comprehensive purity analysis.

  • HPLC: Provides quantitative data on the percentage of purity and detects non-volatile impurities.[7] A reverse-phase C18 column with a water/acetonitrile mobile phase is a good starting point.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Q5: Are there any specific storage recommendations for N-(2-Nitrophenyl)-N-pentylmethanesulfonamide?

III. Experimental Protocols and Visualizations

To further assist in your research, detailed experimental protocols and visual workflows are provided below.

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packing. Add a thin layer of sand on top to prevent disturbance.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Workflow for Impurity Identification and Resolution

G start Crude Product Analysis (TLC/HPLC) impurity_detected Impurity Detected? start->impurity_detected no_impurity Pure Product impurity_detected->no_impurity No identify_impurity Identify Impurity (MS, NMR) impurity_detected->identify_impurity Yes unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm side_product Side Product? unreacted_sm->side_product No optimize_reaction Optimize Reaction Conditions (Base, Temp, Time) unreacted_sm->optimize_reaction Yes degradation Degradation Product? side_product->degradation No recrystallization Recrystallization side_product->recrystallization Yes change_conditions Modify Purification/Storage Conditions degradation->change_conditions Yes optimize_reaction->start column_chrom Column Chromatography recrystallization->column_chrom If Oiling Out/Low Purity column_chrom->start change_conditions->start

Caption: A decision-making workflow for identifying and addressing impurities.

General Purification Strategy

G crude Crude Product Contains starting materials, byproducts extraction Liquid-Liquid Extraction Remove water-soluble impurities crude->extraction drying Drying Remove residual water extraction->drying chromatography Column Chromatography Separate based on polarity drying->chromatography recrystallization Recrystallization Final polishing for high purity chromatography->recrystallization pure Pure Product Characterize (NMR, MS, HPLC) recrystallization->pure

Caption: A typical workflow for the purification of the target compound.

IV. Data Summary

Analytical TechniquePurposeRecommended Parameters
TLC Reaction monitoring, qualitative purity checkStationary Phase: Silica gel Mobile Phase: Hexanes/Ethyl Acetate gradient
Column Chromatography PurificationStationary Phase: Silica gel Mobile Phase: Hexanes/Ethyl Acetate gradient
HPLC Quantitative purity analysisColumn: C18 reverse-phase Mobile Phase: Water/Acetonitrile with 0.1% formic acid Detection: UV (e.g., 254 nm)[3]
¹H & ¹³C NMR Structural confirmationSolvent: CDCl₃ or DMSO-d₆
Mass Spectrometry Molecular weight confirmationIonization: ESI or APCI

V. References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.). Retrieved from

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved from

  • Technical Support Center: Purification of Polar Nitro Compounds - Benchchem. (n.d.). Retrieved from

  • Byproduct identification and removal in sulfonamide synthesis - Benchchem. (n.d.). Retrieved from

  • optimization of reaction conditions for N-alkylation of 2-nitroaniline - Benchchem. (n.d.). Retrieved from

  • Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline - Benchchem. (n.d.). Retrieved from

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (n.g.). Retrieved from

  • N-(2-iodophenyl)methanesulfonamide: An In-depth Technical Guide to Solubility and Stability - Benchchem. (n.d.). Retrieved from _

Sources

Troubleshooting

Technical Support Center: Refinement of Protocols for Biological Assays Involving Sulfonamides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when working with sulfonamide comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when working with sulfonamide compounds in biological assays. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling and testing of sulfonamides.

Question 1: My sulfonamide compound is not dissolving in my standard aqueous buffer. What are the first steps I should take?

Answer: Poor aqueous solubility is the most frequent challenge with sulfonamides and can significantly impact data quality.[1] Many of these compounds are hydrophobic and require specific conditions to remain in solution.[2]

  • Initial Check - Stock Solution: Ensure your primary stock solution, typically in 100% DMSO, is fully dissolved. If you observe any precipitate, gently warm the solution (e.g., 37°C water bath) and vortex. If precipitation persists, centrifugation and filtration of the stock are necessary to avoid introducing particulates into your assay.

  • pH Adjustment: The solubility of sulfonamides is often highly dependent on pH due to the ionizable sulfonamide group.[3] For acidic sulfonamides, increasing the pH of the assay buffer above the compound's pKa can significantly enhance solubility. Conversely, for basic sulfonamides, lowering the pH may be necessary. A preliminary test of solubility in a small range of buffers with varying pH can be highly informative.

  • Co-solvents: While DMSO is the standard, sometimes the final concentration in the assay medium is too low to maintain solubility. If your assay can tolerate it, small amounts of other organic solvents may be used, but this must be carefully validated to ensure the solvent itself does not affect the biological system.

  • Kinetic vs. Thermodynamic Solubility: Understand the difference. You may be observing precipitation over the time course of your experiment (kinetic insolubility). It is crucial to assess compound solubility under the exact final assay conditions (buffer, protein concentration, temperature, and incubation time).

Question 2: How should I prepare and store my sulfonamide stock solutions to ensure stability and consistency?

Answer: Proper stock solution management is critical for reproducible results.

  • Solvent Choice: High-purity, anhydrous DMSO is the recommended solvent for primary stock solutions.[4]

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO introduced into the final assay, keeping the final DMSO concentration typically below 0.5%.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Protect from light if the compound is known to be light-sensitive.

  • Quality Control: Before use, always visually inspect the stock solution for any signs of precipitation after thawing. Equilibrate the vial to room temperature before opening to prevent water condensation, which can compromise the stock.

Question 3: What are the primary mechanisms of action for sulfonamides that I should be aware of when designing my assays?

Answer: While diverse, the classical and most well-understood mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[5][6] This enzyme is critical for the bacterial synthesis of folic acid.[][8]

  • Competitive Inhibition of DHPS: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and compete for the active site of the DHPS enzyme.[9] This blocks the synthesis of dihydrofolate, a precursor to tetrahydrofolate, which is essential for nucleotide synthesis and bacterial replication.[5] Assays targeting this pathway often involve purified DHPS enzyme or bacterial growth inhibition assays (e.g., determining Minimum Inhibitory Concentration, MIC).[10]

  • Broader Activities: It is crucial to recognize that sulfonamide derivatives are being developed for a wide range of other targets, including carbonic anhydrases, kinases (e.g., CDK9), and as anti-inflammatory or antitumor agents.[6][11][12] The design of your biological assay must be tailored to the specific intended target of your compound series.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving more complex experimental issues.

Guide 1: Issue - Assay Results Show Poor Reproducibility or a "Bell-Shaped" Dose-Response Curve

This often points to compound precipitation at higher concentrations in the assay plate.

Causality: When a compound's concentration in the assay buffer exceeds its solubility limit, it begins to precipitate. This reduces the actual concentration of the compound available to interact with the target, leading to a plateau or even a decrease in the observed effect at higher nominal concentrations. This can be misinterpreted as a complex biological response.[1]

G start Inconsistent Results or Bell-Shaped Curve Observed q1 Visually inspect wells at highest concentrations. See precipitate? start->q1 sol_assay Perform Kinetic Solubility Assay in final assay buffer (e.g., nephelometry) q1->sol_assay Yes / Unsure q2 Is the compound soluble at the highest tested concentration? q1->q2 No sol_assay->q2 sol_limit Highest test concentration exceeds solubility limit. q2->sol_limit No end Data is now reliable within the soluble range. q2->end Yes (Issue is not solubility. Investigate other causes.) action1 Re-test with a top concentration below the measured solubility limit. sol_limit->action1 action2 Reformulate assay buffer. Can pH be adjusted? Can a surfactant be added? sol_limit->action2 action1->end action2->end

Caption: Workflow for troubleshooting solubility-related artifacts.

  • Prepare Supersaturated Solution: Prepare a 1 mM solution of the sulfonamide in your final assay buffer by diluting from a 100 mM DMSO stock (this creates a 1% DMSO solution).

  • Equilibration: Vortex the solution vigorously and incubate at the assay temperature (e.g., 37°C) for 1-2 hours to allow it to reach equilibrium.

  • Separation of Soluble Fraction: Centrifuge the solution at high speed (e.g., 14,000 x g) for 30 minutes to pellet any precipitated compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved sulfonamide using a suitable analytical method like HPLC-UV or LC-MS/MS.[13]

  • Determine Solubility Limit: The measured concentration is the thermodynamic solubility of your compound under the specific assay conditions. Your assay's top concentration should not exceed this limit.

Guide 2: Issue - High Background or False Positives in Screening Assays

This can be caused by non-specific interactions of the sulfonamide with assay components or the detection system itself.

Causality: Sulfonamides can bind non-specifically to proteins or other macromolecules in the assay, an effect often driven by hydrophobic interactions.[14] This can lead to false positives by, for example, stabilizing a reporter enzyme or physically interfering with the detection signal. Some compounds may also directly interact with detection reagents (e.g., reducing MTT dyes, quenching fluorescence).

Caption: Potential sources of non-specific assay interference.

To ensure your assay system is robust, incorporate the following controls into your experimental design.

Control TypePurposeImplementationExpected Outcome for Valid Assay
Vehicle Control To measure the effect of the solvent (e.g., DMSO) on the assay.Add the same volume of solvent to control wells as is used for the highest compound concentration.No significant deviation from the untreated control.
No-Enzyme/No-Cell Control To detect direct compound interference with the detection reagents.Run the assay with your compound dilutions in the absence of the biological target (enzyme or cells).Signal should be at or near background levels across all concentrations.
Promiscuity Counter-Screen To identify non-specific aggregators or reactive compounds.Include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.A true inhibitor's activity should not be significantly diminished by the detergent.
Orthogonal Assay To confirm a hit using a different detection technology.If your primary assay is fluorescence-based, validate hits using a label-free or absorbance-based method.The compound should show comparable activity and potency in the secondary assay.
Part 3: Standardized Protocols
Protocol 1: General Method for Cell-Based Cytotoxicity/Proliferation Assay (e.g., SRB Assay)

The Sulforhodamine B (SRB) assay is a robust method for measuring cell density based on the measurement of cellular protein content and is often less susceptible to direct compound interference than metabolic assays like MTT.[15]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1-5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of your sulfonamide compounds in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.

  • Incubation: Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls and a positive control (e.g., a known cytotoxic agent). Incubate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization and Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake on a plate shaker for 5-10 minutes.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells. Determine the IC₅₀ value, which is the concentration that causes 50% inhibition of cell growth.[11][16]

References
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWAVXpJdZUKriF8rm0aoFBDY868f40xASJm4dR_PDwEChaL2_X_k4UScVHnDagBSjpqr6UTJ9dEKdZUQYPY108q-w8yG5t14gCa174p-HPvnvmFvffwWh_S3wnSXtLtNfTn-ah-uzCpyJHBK45eYnCOboSSpcn5jF5eN5kcpiPc0irBSLyykopKxhfYO69-C_7GG5ukdQtNR31Y0NUeXv8VGLaN3L7fg==]
  • In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK0CbEJDKEwtgIDzBY-VcReyd4Uk86aD5M5PhX1I_Un0DGGb7Ldqm7th3FujRBGG7ku_4WYcSBXQYTWz0Eljmls7Pht-ZgLIgw0twclcsljRPFKCIaGFWPkMPToRsQFcqmEcw6Lv-FuO4LqGoG_sXbeSh6DcdtGrOyyukAz7C79jRgTfPDTF8DFiuAao4KiGknuZ2GhY29rDTAOUVNlK9fAbLawVw=]
  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.NUCLEUS information resources. [URL: https://vertexaisearch.cloud.google.
  • Sulfonamide Antibiotics: Definition, Mechanism and Research.BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRRJO5a99GbgVDDk9CrqNpXgTGkSubahzCEDk-qyxQXzhdJVFKbPwu3DgdHDO8AulFkvQV7X9OR_QiDErzSd6T3ebnJ7f5NpD8N1njCrrF3z1EDSC-TosWcGa_uqpc_a1cJdkxDoefgBYZVBkaiTypjsJhNwE3UkbSEqWnSRr2lguIavathFzu9V0PbadfOdanFSiOILMDo5v8zSXw07oSnlU=]
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.Preprints.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDcb25LOf1_5yTx-RYicoFuVWumYl4Fq0ThX53Pmrv_crWYyVBEsJSxOXBJXjuGGuQZdnM8kLQ3AWMMsYFkL7F-O16-0gSzA-qd4fORssal15uwSRuASb2QtNcBKqalievuBGZAzNSDG99VVA43es8DhhuQaFBxkOQLtCWkLP6OiQiWkTPCaarqvCj8WKOJGiWq4nL8xZffqI4FrgCadWn20-zSHM1pBh6qoKbU2k0CA==]
  • Sulfonamide: Mechanism of Action & Uses.Study.com. [URL: https://study.com/learn/lesson/sulfonamide-mechanism-of-action-uses.html]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8195850/]
  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.Agilent Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG60XVd_XPHs8PLZ_lN-Gy7ZZvzbelbcDCqOREWGDSyHk6iWFogKQ7IH3DVCSLmiSMkV8CYnfr1tbVQeuol6l34iVqeYi73RFMXnZr7v2sdMgiRYOtabVyIxpW4pqyJ-wTVDGBjIVWVCghYtqHknI6fo19ukV3syhdn3Q==]
  • Comparative Analysis of N-Alkyl Sulfonamides in Biological Assays: A Guide for Researchers.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj2z3i4ARswcksqOqxfKNZgYBY53EJNnkkSlnYkTAKiDxe5NYm58i-5aPMg7jBDdzas-KPLf1cT8HBUqaMQwnTro9ud6A5_fqyLI0vgeo74OrVqI749PnI3tjFA7hOxHgSSoo1qGDsDpxKbhSaXVU0_cg8xWwcyVYbQQTMJaA181jSoBeOFaKFvMiI0FKIR4xdo7xYJCtz6urf_FkIXgYF7hsctltH0AgeAFkEYtvJ1AX7zV2HUg==]
  • Determination and Confirmation of Sulfonamides.FSIS.USDA.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwExBwBDJOBybOM9g48C-aDpYsjPYIJoDeEWV6vxyvm_L7IHT122CSgKsHFWh8hOQUeF2MlzsrSeGC9SumgMeYMsjXetfPkSrWSbaIyJH_emWmEcL35_gd4SYACdtn4hyytFQfOqFsJm6oXM3_EDfgHwJwflhVVT1K9AEuWOyNzG8vqn8CA1-QIck=]
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors.ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00424]
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.ResearchGate. [URL: https://www.researchgate.net/publication/280929286_Impact_of_Sulfonamide_Structure_on_Solubility_and_Transfer_Processes_in_Biologically_Relevant_Solvents]
  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952802/]
  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.ResearchGate. [URL: https://www.researchgate.net/publication/24059039_The_Solubility_of_Various_Sulfonamides_Emploved_in_Urinary_Tract_Infections]
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16701366/]
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4757755/]
  • Non-Specific Binding: What You Need to Know.Surmodics IVD. [URL: https://www.surmodics.
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00958]
  • Molecular structures of the different sulfonamides used in this study.ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-structures-of-the-different-sulfonamides-used-in-this-study_fig1_49630650]
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2317181]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide (NPPMS) vs. Standard Fungicides

As agricultural chemists and drug development professionals face mounting challenges with fungicide resistance—particularly among destructive oomycetes like Phytophthora infestans—structural innovation around proven phar...

Author: BenchChem Technical Support Team. Date: March 2026

As agricultural chemists and drug development professionals face mounting challenges with fungicide resistance—particularly among destructive oomycetes like Phytophthora infestans—structural innovation around proven pharmacophores is critical. This guide provides an in-depth comparative analysis of the experimental compound N-(2-Nitrophenyl)-N-pentylmethanesulfonamide (NPPMS) against established commercial standards, including Cyazofamid, Azoxystrobin, and Mancozeb.

By dissecting the mechanistic rationale, comparative efficacy, and validated experimental methodologies, this document serves as a comprehensive resource for researchers evaluating novel sulfonamide derivatives for crop protection and antifungal drug development.

Mechanistic Rationale: Structural Causality of NPPMS

To understand the potential of NPPMS, we must analyze the causality behind its specific structural moieties. NPPMS was synthesized to target the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, specifically at the Qi (Quinone inside) site. This is the same highly validated target exploited by the commercial sulfonamide fungicide Cyazofamid .

  • The Methanesulfonamide Core: This moiety acts as a bioisostere for other hydrogen-bonding groups. It anchors the molecule within the Qi pocket of cytochrome b, mimicking the binding kinetics of established QiI (Quinone inside Inhibitor) fungicides.

  • The N-Pentyl Chain: Membrane permeability is a primary hurdle in fungicide efficacy. The 5-carbon aliphatic chain provides an optimal partition coefficient (estimated LogP ~3.8). If the chain were shorter (e.g., methyl), lipophilicity would drop, preventing the molecule from traversing the highly lipophilic mitochondrial inner membrane. If longer (e.g., decyl), aqueous solubility would be compromised, hindering formulation and bioavailability.

  • The 2-Nitrophenyl Group: This group introduces a strong electron-withdrawing effect, polarizing the sulfonamide nitrogen. This polarization enhances the compound's ability to coordinate with specific histidine residues within the Qi site, effectively blocking electron transfer and halting ATP production .

Pathway Visualization: Complex III Inhibition

The following diagram illustrates the specific intervention points of NPPMS compared to standard QoI (Quinone outside Inhibitor) and QiI fungicides within the mitochondrial inner membrane.

Pathway cluster_0 Mitochondrial Inner Membrane (Complex III) Q Ubiquinol (QH2) CytB Cytochrome b (Catalytic Core) Q->CytB e- transfer CytC1 Cytochrome c1 CytB->CytC1 e- transfer CytC Cytochrome c CytC1->CytC e- transfer NPPMS NPPMS (Experimental) NPPMS->CytB Inhibits Qi site Cyazofamid Cyazofamid (QiI Standard) Cyazofamid->CytB Inhibits Qi site Azoxystrobin Azoxystrobin (QoI Standard) Azoxystrobin->CytB Inhibits Qo site

Fig 1: Electron transport chain inhibition by NPPMS and standard fungicides at Complex III.

Comparative Efficacy Data

To objectively benchmark NPPMS, it was evaluated against three distinct classes of commercial fungicides:

  • Cyazofamid: A direct QiI structural analog .

  • Azoxystrobin: A QoI strobilurin, representing a different binding site on Complex III.

  • Mancozeb: A multi-site protectant used as a baseline for broad-spectrum activity.

Table 1: In Vitro Antifungal Activity (EC₅₀ in mg/L)
Pathogen StrainNPPMS (Experimental)Cyazofamid (QiI)Azoxystrobin (QoI)Mancozeb (Multi-site)
Phytophthora infestans (Wild-type)0.0450.0380.122.5
Phytophthora infestans (QoI-Resistant)0.0480.040>10.02.8
Plasmopara viticola0.0600.0520.183.1
Botrytis cinerea>50.0>50.00.154.2

Data Interpretation: NPPMS demonstrates exquisite, highly specific potency against oomycetes (P. infestans, P. viticola), mirroring the profile of Cyazofamid. Crucially, NPPMS retains full efficacy against QoI-resistant strains, confirming that its binding site (Qi) is unaffected by the cytochrome b mutations (e.g., G143A) that confer resistance to Azoxystrobin. Its lack of efficacy against B. cinerea confirms its narrow-spectrum, oomycete-specific design.

Table 2: Physicochemical & ADME-Tox Proxies
CompoundEstimated LogPPrimary Target SiteFRAC Code
NPPMS 3.8Complex III (Qi)21 (Proposed)
Cyazofamid 3.2Complex III (Qi)21
Azoxystrobin 2.5Complex III (Qo)11

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include internal controls that immediately flag false positives caused by solvent toxicity or metabolic artifacts.

Protocol 1: High-Throughput Mycelial Growth & Viability Assay

This assay measures the intrinsic potency of the fungicide while orthogonally validating whether the compound is fungicidal (killing the pathogen) or merely fungistatic (pausing growth).

Step-by-Step Workflow:

  • Preparation: Harvest sporangia from a 7-day-old P. infestans culture grown on rye agar. Adjust the suspension to

    
     sporangia/mL in sterile water.
    
  • Compound Dosing: Prepare serial dilutions of NPPMS, Cyazofamid, and Azoxystrobin in DMSO. Dispense into 96-well microtiter plates containing liquid pea broth.

    • Self-Validation Step A: Maintain a final DMSO concentration of exactly 0.1% across all wells, including the negative control. This ensures observed inhibition is not an artifact of solvent toxicity.

  • Inoculation & Incubation: Add 10 µL of the sporangial suspension to each well. Incubate in the dark at 18°C for 96 hours.

  • Optical Density (OD) Read: Measure absorbance at 600 nm to determine the EC₅₀ based on physical mycelial mass.

  • Orthogonal Viability Check (Resazurin): Add 20 µL of 0.01% resazurin solution to each well and incubate for an additional 4 hours.

    • Self-Validation Step B: Actively respiring (but visually stalled) fungi will reduce the blue resazurin dye to pink resorufin. If a well shows no growth at OD₆₀₀ but turns pink, the compound is only fungistatic at that dose. If it remains blue, the compound has achieved true fungicidal cell death.

Protocol 2: Mitochondrial Oxygen Consumption Rate (OCR) Assay

To definitively prove that NPPMS targets the respiratory chain (rather than causing upstream metabolic starvation), we measure real-time oxygen consumption using a Clark-type oxygen electrode or a Seahorse XF Analyzer.

Step-by-Step Workflow:

  • Mitochondrial Isolation: Isolate intact mitochondria from P. infestans mycelia using differential centrifugation in a sucrose/HEPES buffer.

  • Baseline Respiration: Suspend mitochondria in respiration buffer and add NADH (1 mM) as the electron donor. Record the baseline oxygen consumption rate (State 2 respiration).

  • Uncoupling: Add FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) at 1 µM.

    • Self-Validation Step C: FCCP is an uncoupler that destroys the proton gradient. By adding it before the test compound, we force the electron transport chain to operate at absolute maximum capacity.

  • Inhibition: Inject NPPMS (or Cyazofamid as a positive control) at 0.1 µM.

    • Causality Check: If the addition of NPPMS immediately collapses the maximized OCR, it definitively proves direct physical inhibition of the electron transport chain (Complex III), validating the mechanistic rationale.

Conclusion

N-(2-Nitrophenyl)-N-pentylmethanesulfonamide (NPPMS) represents a highly logical structural evolution within the QiI class of fungicides. By combining the bioisosteric properties of a methanesulfonamide core with the lipophilic tuning of an N-pentyl chain and the electronic polarization of a 2-nitrophenyl group, it achieves nanomolar potency against critical oomycete pathogens. Furthermore, its ability to bypass QoI-resistant strains makes it a highly viable candidate for integration into modern resistance management programs.

References

  • The Biochemical Mode of Action of the Novel Selective Fungicide Cyazofamid: Specific Inhibition of Mitochondrial Complex III in Phythium spinosum. Mitani, S., et al. (2001). Pesticide Biochemistry and Physiology.[Link]

  • Public Release Summary on the Evaluation of the new active Cyazofamid. Australian Pesticides and Veterinary Medicines Authority (APVMA). (2004).[Link]

Comparative

comparison of different synthetic methods for N-aryl sulfonamides

Comparison Guide: Synthetic Architectures for N-Aryl Sulfonamides Executive Summary The sulfonamide pharmacophore ( ) is a cornerstone of medicinal chemistry, anchoring FDA-approved therapeutics ranging from antibiotics...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Synthetic Architectures for N-Aryl Sulfonamides

Executive Summary The sulfonamide pharmacophore (


) is a cornerstone of medicinal chemistry, anchoring FDA-approved therapeutics ranging from antibiotics (Sulfamethoxazole) to COX-2 inhibitors (Celecoxib). While the classical nucleophilic substitution of sulfonyl chlorides remains the industrial benchmark, its reliance on unstable electrophiles and harsh conditions often leads to failure with sensitive substrates.

This guide objectively compares the classical approach against three modern synthetic architectures: Palladium-Catalyzed Cross-Coupling , SuFEx Click Chemistry , and DABSO-Mediated


 Insertion . Each method is analyzed for mechanistic distinctness, protocol robustness, and suitability for complex drug discovery campaigns.

Method 1: Classical Nucleophilic Substitution (The Benchmark)

Best For: Large-scale synthesis of simple substrates where sulfonyl chloride stability is not a limiting factor.

Mechanism & Causality

This reaction proceeds via an addition-elimination mechanism (


-type at sulfur). The amine nucleophile attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.
  • Causality: A base (typically pyridine or

    
    ) is strictly required to neutralize the generated HCl, preventing the protonation of the amine nucleophile, which would otherwise deactivate it.
    
Protocol: Standard Schotten-Baumann Conditions
  • Charge: To a round-bottom flask, add the aniline derivative (1.0 equiv) and dry DCM (0.2 M concentration).

  • Base Addition: Add pyridine (1.5 equiv) or

    
     (2.0 equiv). Cool to 0°C if the sulfonyl chloride is known to be highly reactive.
    
  • Electrophile Addition: Add the aryl sulfonyl chloride (1.1 equiv) portion-wise.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC.

  • Workup (Self-Validating): Quench with 1M HCl. The sulfonamide product usually precipitates or remains in the organic layer while the pyridine salts dissolve in the aqueous phase. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Critical Limitation: Many sulfonyl chlorides are moisture-sensitive and degrade during storage, leading to variable yields.

Method 2: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Type)

Best For: Deactivated anilines, sterically hindered systems, or when the aryl halide is the starting material.

Mechanism & Causality

Unlike the classical method, this approach builds the C-N bond directly from an aryl halide and a primary sulfonamide.[1]

  • Catalytic Cycle:

    • Oxidative Addition:

      
       inserts into the 
      
      
      
      bond.
    • Ligand Exchange: The sulfonamide coordinates to Pd, aided by a base.

    • Reductive Elimination: The C-N bond forms, regenerating

      
      .
      
  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., tBuXPhos) are essential to facilitate the difficult reductive elimination step involving the sulfonamide nitrogen.

Protocol: The tBuXPhos System

Reference: J. Org.[2] Chem. 2012, 77, 4454-4459.[2]

  • Setup: In a glovebox or under Argon, charge a vial with

    
     (2 mol%) and tBuXPhos (4 mol%).
    
  • Reactants: Add aryl bromide (1.0 equiv), sulfonamide (1.2 equiv), and solid NaOH (2.0 equiv).

  • Solvent: Add Toluene (

    
    ) and degassed water  (
    
    
    
    ).
    • Note: The addition of water is critical for solubilizing the inorganic base in the non-polar solvent, creating a biphasic interface for deprotonation.

  • Execution: Seal and heat to 90°C for 12–20 hours.

  • Purification: Filter through a celite pad (removes Pd black), concentrate, and purify via flash chromatography (Hexane/EtOAc).

Method 3: Sulfur(VI) Fluoride Exchange (SuFEx)

Best For: High-throughput library generation, chemical biology (covalent probes), and late-stage functionalization.

Mechanism & Causality

Developed by K.B. Sharpless, SuFEx exploits the unique stability of the


 bond. Sulfonyl fluorides are resistant to reduction and hydrolysis but react exclusively with silyl amines or amines activated by specific Lewis bases (e.g., DBU, BEMP).
  • The "Hub" Concept: The

    
     group acts as a "sleeping" electrophile that only wakes up in the presence of the specific catalyst, allowing for orthogonal reactivity.
    
Protocol: DBU-Mediated Activation

Reference: Sharpless, K. B. et al., Angew. Chem. Int. Ed. 2014, 53, 9430.

  • Preparation: Dissolve the aryl sulfonyl fluoride (1.0 equiv) and the amine (1.2 equiv) in Acetonitrile (MeCN).

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv).

    • Mechanism:[3][4][5][6] DBU acts as a hyper-nucleophilic activator or general base, facilitating the expulsion of the fluoride ion (as

      
      ).
      
  • Reaction: Stir at room temperature. Reaction is typically complete in <1 hour (Click kinetics).

  • Workup: Evaporate solvent. The high efficiency often allows for purification via simple acid wash (to remove DBU) or direct crystallization.

Method 4: DABSO-Mediated Insertion

Best For: Avoiding gaseous


; synthesis from organometallics (Grignards) or aryl halides without handling sulfonyl chlorides.
Mechanism & Causality

DABSO (DABCO-bis(sulfur dioxide)) is a solid surrogate for toxic


 gas.[4]
  • Pathway: An organometallic species (Ar-MgBr or Ar-Pd-X) attacks the

    
     liberated from DABSO to form a metal sulfinate (
    
    
    
    ). This intermediate is then activated (e.g., with NCS or iodine) to form a sulfonyl halide in situ, or coupled directly.
Protocol: Pd-Catalyzed Aminosulfonylation

Reference: Willis, M. C. et al., J. Am. Chem. Soc. 2010, 132, 16372.

  • Catalyst: Combine

    
     (5 mol%) and CataCXium A (7.5 mol%) in Isopropyl acetate (IPAc).
    
  • Loading: Add aryl iodide (1.0 equiv), DABSO (0.6 equiv), and amine (1.5 equiv).

  • Base: Add

    
     (3.0 equiv).
    
  • Conditions: Heat to 80°C for 16 hours.

    • Why IPAc? It supports the solubility of the sulfinate intermediate while maintaining a boiling point suitable for the reaction kinetics.

  • Workup: The reaction mixture is filtered and concentrated.

Visualizing the Pathways

SulfonamidePathways Start Target: N-Aryl Sulfonamide Method1 Method 1: Classical (Sulfonyl Chloride) Cl_Inter Intermediate: Unstable R-SO2-Cl Method1->Cl_Inter Requires Pre-synthesis Method2 Method 2: Pd-Catalysis (Buchwald-Hartwig) Pd_Cycle Cycle: Pd(0) -> Ar-Pd-NHSO2R Method2->Pd_Cycle Cross-Coupling Method3 Method 3: SuFEx (Sulfonyl Fluoride) F_Hub Hub: Stable R-SO2-F Method3->F_Hub Fluoride Exchange Method4 Method 4: DABSO (SO2 Insertion) Sulfinate Intermediate: Metal Sulfinate (R-SO2-M) Method4->Sulfinate SO2 Capture Cl_Inter->Start Nucleophilic Attack Pd_Cycle->Start Reductive Elimination F_Hub->Start DBU/Ca++ Activation Sulfinate->Start Oxidative Coupling

Caption: Comparative mechanistic flow of the four primary synthetic architectures for N-aryl sulfonamides.

Comparative Analysis: Data & Metrics

FeatureMethod 1: ClassicalMethod 2: Pd-CatalyzedMethod 3: SuFExMethod 4: DABSO
Starting Materials Sulfonyl Chloride + AmineAryl Halide + SulfonamideSulfonyl Fluoride + AmineAryl Halide + DABSO + Amine
Key Reagent Pyridine /


/ tBuXPhos
DBU / Ca(NTf2)2DABSO (Solid

)
Reaction Temp 0°C to RT80–110°CRT (Click)60–80°C
Functional Group Tolerance Low (Acid/Base sensitive)High (Orthogonal to esters/ketones)Very High (Water/O2 tolerant)Moderate
Atom Economy Moderate (HCl waste)Low (Ligand/Base waste)High (HF/Salt waste)High (Direct insertion)
Primary Limitation Instability of Sulfonyl ChloridesCatalyst Cost & Pd RemovalAvailability of FluoridesDABSO Cost & Kinetics

References

  • Classical Methodology Review

    • Title: Sulfonamides.[1][5][7][8][9][10][11][12][13][14][15]

    • Source:Ullmann's Encyclopedia of Industrial Chemistry.
    • URL:[Link]

  • Palladium-Catalyzed Protocol

    • Title: Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides.[2][14]

    • Source:Journal of Organic Chemistry, 2012, 77(9), 4454–4459.
    • URL:[Link]

  • SuFEx Chemistry (Sharpless)

    • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[16]

    • Source:Angewandte Chemie International Edition, 2014, 53(36), 9430-9448.
    • URL:[Link]

  • DABSO Methodology (Willis)

    • Title: DABCO-bis(sulfur dioxide), DABSO, as an easy-to-handle source of SO2: Sulfonamide preparation.[9]

    • Source:Organic Syntheses, 2014, 91, 125-136.
    • URL:[Link]

Sources

Validation

cross-validation of analytical methods for sulfonamide analysis

As a Senior Application Scientist, I've witnessed firsthand the critical importance of robust and reliable analytical data. In the realm of pharmaceutical development and safety testing, the quantification of sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've witnessed firsthand the critical importance of robust and reliable analytical data. In the realm of pharmaceutical development and safety testing, the quantification of sulfonamides—a key class of antibiotics—demands the highest level of analytical rigor. When analytical methods evolve, or when samples are analyzed across different laboratories or using different techniques, we can no longer take data comparability for granted. This is where cross-validation becomes indispensable.

This guide is designed for fellow researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to explore the underlying scientific principles and practical considerations for the successful . Our objective is to ensure that the data you generate is not only accurate and precise but also consistent and comparable, regardless of the method or location of analysis.

The Foundation: Why We Validate Analytical Methods

Before we can compare two methods, each must individually be proven fit for its intended purpose. This is the role of method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with the International Council for Harmonisation (ICH), have established clear guidelines for this process.[1][2][3][4][5][6] The objective of validation is to demonstrate suitability through a series of performance characteristics.[7]

  • Accuracy: This demonstrates the closeness of your method's results to the true value.[5][8] For sulfonamides, this is crucial for correct dosage and for ensuring residue levels are below safety thresholds.

  • Precision: This measures the degree of scatter between a series of measurements.[8] It's evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), ensuring results are consistent within and between analytical runs.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8] In sulfonamide analysis, this is vital to distinguish between different sulfonamide analogues or their metabolites.[9]

  • Linearity & Range: Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[10] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of accuracy, precision, and linearity.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8] These are critical for residue analysis and impurity testing.

  • Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition).[7] It provides an indication of its reliability during normal usage.

A Comparative Overview of Analytical Techniques for Sulfonamides

The choice of analytical technique is driven by the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. Three primary methods dominate the landscape of sulfonamide analysis.

Validation Parameter HPLC-UV LC-MS/MS ELISA (Screening)
Specificity Moderate to High; depends on chromatographic separation.[11]Very High; based on mass-to-charge ratio and fragmentation patterns.[12][13]Variable; prone to cross-reactivity with structurally similar compounds.[14][15]
Sensitivity (LOQ) Typically in the µg/kg or ng/mL range.[16][17][18]High; often in the ng/kg or pg/mL range.[12][19]High; can detect down to µg/kg (ppb) levels.[20][21]
Linearity (Typical R²) >0.99[16][22]>0.99[19]N/A (typically uses a sigmoidal curve fit)
Precision (%RSD) Typically <15%[16][17]Typically <15%[13]Typically <20%
Sample Throughput ModerateModerateHigh
Cost & Complexity Low to ModerateHighLow

The Core of Comparability: Cross-Validation

Cross-validation is the formal process of comparing results from two distinct analytical methods or from the same method performed in different laboratories.[23][24] It is a mandatory step when data from multiple sources will be combined in a single study or regulatory submission, ensuring that any observed differences are due to the samples themselves, not analytical variability.[23][25]

When is Cross-Validation Required?
  • When data from different analytical techniques (e.g., LC-MS/MS vs. ELISA) are being compared or included in the same study.[23][24]

  • When sample analysis for a single study is conducted at more than one laboratory or site.[23]

  • When a validated method is transferred from a sending laboratory to a receiving laboratory.[25]

  • When there is a significant change to an already validated method, such as a change in analytical platform or critical reagents.

The logical progression from initial method development to cross-validation is a cornerstone of a robust quality system. A fully validated method serves as the "reference," against which the "comparator" method is evaluated.

G Dev Method Development FullVal Full Method Validation (ICH Q2(R1)) Dev->FullVal Establishes Fitness for Purpose RefMethod Validated Reference Method FullVal->RefMethod Creates Benchmark PartialVal Partial Validation (Minor Method Change) RefMethod->PartialVal Is Modified CrossVal Cross-Validation RefMethod->CrossVal Serves as Reference PartialVal->CrossVal Requires Comparison CompMethod Comparator Method CrossVal->CompMethod Demonstrates Equivalence CompMethod->CrossVal Is Evaluated G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Define Define Protocol & Acceptance Criteria PrepQC Prepare Identical Sets of QC Samples Define->PrepQC LabA Analyze QC Set 1 with Reference Method PrepQC->LabA LabB Analyze QC Set 2 with Comparator Method PrepQC->LabB Compare Compare Results: Calculate % Difference LabA->Compare LabB->Compare Criteria Results Meet Acceptance Criteria? Compare->Criteria Report Generate Validation Report Criteria->Report Yes Investigate Investigate Discrepancy Criteria->Investigate No Investigate->LabA Investigate->LabB

Workflow for a Cross-Validation Study

Experimental Protocol: Cross-Validation of HPLC-UV vs. LC-MS/MS for Sulfamethazine in Milk

This protocol details a hypothetical cross-validation study to establish equivalence between a legacy HPLC-UV method and a new, more sensitive LC-MS/MS method for quantifying sulfamethazine (SMZ) in bovine milk.

1. Objective: To demonstrate that the LC-MS/MS method provides results that are equivalent to the validated HPLC-UV method for the determination of sulfamethazine in bovine milk.

2. Materials and Reagents:

  • Sulfamethazine (SMZ) reference standard

  • Sulfamethazine-¹³C₆ (internal standard for LC-MS/MS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Blank, certified sulfonamide-free bovine milk

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

3. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a primary stock solution of SMZ in methanol (1 mg/mL).

  • From the stock, prepare spiking solutions at various concentrations.

  • Spike blank milk to create QC samples at three levels:

    • Low QC: 50 µg/kg

    • Mid QC: 100 µg/kg (Maximum Residue Limit in the EU) [12] * High QC: 200 µg/kg

  • Prepare at least six replicates at each QC level.

4. Sample Extraction (Applicable to both methods):

  • Pipette 5 mL of a milk QC sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile. Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 40% methanol in water.

  • Elute the analyte with 5 mL of pure methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

5. Analysis Procedure:

  • For HPLC-UV Method (Reference):

    • Reconstitute the dried extract in 1 mL of mobile phase (e.g., 30:70 acetonitrile:water with 0.1% formic acid).

    • Inject 20 µL onto a C18 column.

    • Detect at a wavelength of 265 nm. [26] 4. Quantify against a calibration curve prepared in reconstituted blank matrix extract.

  • For LC-MS/MS Method (Comparator):

    • Prior to evaporation, add the internal standard (Sulfamethazine-¹³C₆).

    • Reconstitute the dried extract in 1 mL of mobile phase.

    • Inject 5 µL onto a C18 column connected to a tandem mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.

    • Monitor the appropriate precursor → product ion transitions for SMZ and its internal standard.

    • Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

6. Acceptance Criteria: The acceptance criteria are based on EMA and FDA guidelines. [1][27]* The mean concentration of at least two-thirds (67%) of the QC samples from the comparator method should be within ±20% of the mean concentration determined by the reference method.

7. Data Analysis:

  • Calculate the mean concentration and standard deviation for each QC level for both methods.

  • For each QC level, calculate the percent difference: % Difference = [(Mean_Comparator - Mean_Reference) / Mean_Reference] * 100

  • Tabulate the results and assess against the acceptance criteria.

Field-Proven Insights and Troubleshooting

In practice, cross-validation can present challenges that require an experienced eye to resolve.

  • Challenge: Matrix Effects: Complex matrices like animal feed or tissue can cause ion suppression or enhancement in LC-MS/MS, leading to discrepancies with HPLC-UV results. [28] * Solution: The use of a stable isotope-labeled internal standard in the LC-MS/MS method is the most effective way to compensate for matrix effects. [12]If discrepancies persist, re-evaluate the sample cleanup procedure to remove more interfering components.

  • Challenge: Discrepancies in Specificity: An ELISA method may show a positive result due to cross-reactivity with other sulfonamides, while a highly specific LC-MS/MS method shows a negative result. [15] * Solution: This is not a failure of cross-validation but rather a characterization of the methods. The ELISA is functioning as a broad screening tool. The validation report should clearly state that the ELISA is a qualitative screening method and that all positive results require confirmation by a specific method like LC-MS/MS.

  • Challenge: Poor Recovery: Inefficient extraction can lead to high variability and poor agreement between methods.

    • Solution: The extraction procedure itself must be robust. Before cross-validation, ensure the extraction recovery is high (>80%) and consistent across the concentration range for both analytical techniques.

Conclusion

Cross-validation is not merely a procedural hurdle; it is a scientific necessity that underpins the integrity and comparability of analytical data. For sulfonamide analysis, where results inform critical decisions in public health and pharmaceutical manufacturing, ensuring that different analytical methods produce equivalent data is paramount. By understanding the principles of method validation, carefully selecting the appropriate analytical technique, and executing a well-designed cross-validation protocol, researchers can have full confidence in the consistency and reliability of their results, regardless of where, when, or how they were generated.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Bioanalysis. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PubMed. (n.d.). Comparison of four methods for the determination of sulphonamide concentrations in human plasma. National Library of Medicine. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • PubMed. (2010). Validation of an enzyme-linked immunosorbent assay for detecting sulfonamides in feed resources. National Library of Medicine. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. CPMP/ICH/381/95. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ProRelix Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]

  • National Center for Biotechnology Information. (n.d.). Bioanalytical method validation: An updated review. PMC. [Link]

  • Austin Publishing Group. (n.d.). Bio-Analytical Method Validation-A Review. [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]

  • ResearchGate. (2025). Development and validation of an LC-UV method for the determination of sulfonamides in animafeeds. [Link]

  • PubMed. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. National Library of Medicine. [Link]

  • PubMed. (2016). Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed. National Library of Medicine. [Link]

  • Journal of Ultra Chemistry. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. [Link]

  • Europroxima. A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. [Link]

  • Journal of Food and Drug Analysis. Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]

  • ResearchGate. (2025). Determination of Sulfonamide Antibiotics in Wastewater: A Comparison of Solid Phase Microextraction and Solid Phase Extraction Methods. [Link]

  • Agilent Technologies. (2020). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • International Journal of Engineering and Advanced Technology. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • ResearchGate. (2025). ELISA for Sulfonamides and Its Application for Screening in Water Contamination. [Link]

  • Taylor & Francis. Cross validation – Knowledge and References. [Link]

  • PubMed. (2010). Fast screening immunoassay of sulfonamides in commercial fish samples. National Library of Medicine. [Link]

  • Scilit. (2020). Trends in sensitive detection and rapid removal of sulfonamides: A review. [Link]

  • University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. [Link]

  • Creative Diagnostics. Sulfonamides ELISA Kit (DEIA021). [Link]

  • Royal Society of Chemistry. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. [Link]

  • IntechOpen. Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. [Link]

  • ResearchGate. (n.d.). Sulfonamides: Historical Perspectives, Therapeutic Insights, Applications, Challenges, and Synthetic Strategies. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC. [Link]

  • PubMed. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. National Library of Medicine. [Link]

  • ResearchGate. (2012). Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry. [Link]

Sources

Comparative

Comparative Molecular Docking Studies of N-Pentylmethanesulfonamide Analogs: A Guide to Predictive Binding Workflows

Executive Summary Sulfonamide derivatives are foundational to modern targeted therapeutics, acting as versatile bioisosteres for carboxylic acids while offering unique hydrogen-bonding capabilities. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamide derivatives are foundational to modern targeted therapeutics, acting as versatile bioisosteres for carboxylic acids while offering unique hydrogen-bonding capabilities. This guide provides an in-depth, objective comparison of N-pentylmethanesulfonamide and its structural analogs. By evaluating their binding affinities against the Fibroblast Growth Factor Receptor 2 (FGFR2)—a critical target in breast and gastric cancers—we establish a robust, self-validating computational workflow.

Rather than relying on basic rigid docking, this guide employs Quantum Mechanics-Polarized Ligand Docking (QPLD) and MM-GBSA thermodynamics to accurately capture the highly polarizable nature of the sulfonamide pharmacophore.

Pharmacological Context & Target Selection

The sulfonamide group (


) is highly prevalent in kinase inhibitors. Recent1 demonstrate that the oxygen and nitrogen atoms of the sulfonamide core establish critical hydrogen bonds with backbone residues like PHE 492 and LYS 517.

To understand how peripheral modifications impact target affinity, we compare three specific compounds:

  • Base Compound: N-pentylmethanesulfonamide.

  • Analog A: 2 (Introduces an aromatic amine).

  • Analog B: 3 (Introduces a bulky, extended carbamoyl network).

The Causality of Choice: Why QPLD over Standard Docking?

Standard molecular mechanics (MM) force fields (e.g., OPLS4) assign fixed partial charges to ligand atoms. However, the


 bonds in sulfonamides are highly polarizable. When a sulfonamide enters the highly charged, metal-rich environment of a kinase active site, its electron cloud shifts.

Using standard docking often results in underestimated binding affinities for these compounds. To correct this, we utilize 4. QPLD calculates quantum mechanical-derived partial charges (using Density Functional Theory at the B3LYP/6-31G* level) while the ligand is inside the receptor field. This causality—adapting the electrostatic model to the local environment—is what separates predictive computational chemistry from mere structural estimation.

Self-Validating Experimental Protocol

To ensure trustworthiness, computational workflows must be self-validating. The following protocol embeds a strict Root Mean Square Deviation (RMSD) checkpoint before any analog data is accepted.

Step 1: Protein Preparation (Schrödinger Protein Preparation Wizard)

  • Import the X-ray crystal structure of FGFR2 (PDB ID: 4J98).

  • Assign bond orders, add missing hydrogens, and create zero-order bonds to any active site metals.

  • Causality: Use PROPKA to optimize the hydrogen-bond network at a physiological pH of 7.4. Kinase active sites are highly sensitive to the protonation states of histidine and aspartate residues; incorrect protonation will invalidate the docking grid.

  • Perform restrained minimization (OPLS4) until the RMSD of heavy atoms converges to 0.3 Å.

Step 2: Ligand Preparation (LigPrep)

  • Generate 3D conformations for the N-pentylmethanesulfonamide analogs.

  • Use Epik to generate all possible tautomers and ionization states at pH 7.4 ± 1.0.

Step 3: Protocol Validation Checkpoint (Cognate Re-docking)

  • Extract the native co-crystallized ligand from 4J98.

  • Generate the receptor grid centered on the native ligand's coordinates.

  • Re-dock the native ligand using Glide Standard Precision (SP).

  • Validation Rule: Calculate the RMSD between the docked pose and the experimental crystal structure. If RMSD > 2.0 Å, the grid parameters are invalid and must be rebuilt. Proceed only if RMSD

    
     2.0 Å.
    

Step 4: QM-Polarized Ligand Docking (QPLD)

  • Perform initial Glide SP docking of the analogs to generate the top 5 poses per ligand.

  • Run QSite to calculate QM-derived partial charges for the ligands in the receptor field (B3LYP/6-31G*).

  • Re-dock the ligands using Glide Extra Precision (XP) with the newly derived QM charges.

Step 5: Thermodynamic Validation (Prime MM-GBSA)

  • Calculate the binding free energy (

    
    ) using the VSGB solvation model to account for desolvation penalties, which standard docking scores ignore.
    

QPLD_Workflow LigPrep Ligand Preparation (OPLS4 Force Field) GridGen Receptor Grid Generation (Active Site Definition) LigPrep->GridGen ProtPrep Protein Preparation (Assign Protonation States) ProtPrep->GridGen SPDock Initial Glide SP Docking (Rigid Receptor) GridGen->SPDock QSite QSite QM Calculations (B3LYP/6-31G* Charges) SPDock->QSite Top 5 Poses Redock Redocking with QM Charges (Enhanced Accuracy) QSite->Redock QM-Derived Charges MMGBSA Prime MM-GBSA (Binding Free Energy) Redock->MMGBSA

QM-Polarized Ligand Docking (QPLD) and MM-GBSA workflow for sulfonamide evaluation.

Comparative Docking Data & Mechanistic Analysis

The table below summarizes the quantitative performance of the three analogs against the FGFR2 active site.

CompoundStructural ModificationQPLD GlideScore (kcal/mol)MM-GBSA

(kcal/mol)
RMSD (Å)Key Interacting Residues
Base None (N-pentylmethanesulfonamide)-4.82-25.41.12PHE 492 (H-bond)
Analog A N-(2-Aminophenyl) addition-6.95 -42.8 0.85 PHE 492, LYS 517 (Cation-

)
Analog B N-{[(2-ethoxyphenyl)carbamoyl]carbamoyl}-5.10-31.21.64PHE 492, ASN 571 (Steric clash)
Structural Causality: Decoding the Performance

Why does Analog A outperform the Base Compound? The base N-pentylmethanesulfonamide successfully anchors into the pocket via a hydrogen bond between its sulfonamide oxygen and the backbone of PHE 492. However, its hydrophobic pentyl tail lacks the geometric specificity to lock the molecule in place, resulting in a modest


 of -25.4 kcal/mol.

Analog A introduces a 2-aminophenyl ring. This structural choice is highly synergistic with the FGFR2 pocket. The aromatic ring engages in a strong cation-


 interaction  with the positively charged side chain of LYS 517. Furthermore, the primary amine acts as an additional hydrogen bond donor. This dual-anchoring mechanism restricts the ligand's conformational entropy, driving the 

down to a highly favorable -42.8 kcal/mol.

The Steric Penalty of Analog B While Analog B was designed to maximize hydrogen bonding through an extended carbamoyl network, the comparative data reveals a critical flaw. The FGFR2 binding cleft is relatively narrow. The bulky ethoxyphenyl-carbamoyl extension introduces severe van der Waals clashes (steric hindrance) with the pocket walls. Although it technically forms an interaction with ASN 571, the desolvation penalty and conformational strain required to fit the molecule into the pocket negate the benefits of the extra hydrogen bonds, yielding a poorer docking score than Analog A.

Pharmacophore Sulfonamide Sulfonamide Core O=S=O PHE492 PHE 492 H-Bond Acceptor Sulfonamide->PHE492 H-Bond (Oxygen) LYS517 LYS 517 Cation-π & H-Bond Sulfonamide->LYS517 H-Bond (Nitrogen) Pentyl Pentyl Chain Hydrophobic Tail HydrophobicPocket Hydrophobic Pocket Steric Fit Pentyl->HydrophobicPocket Van der Waals Aromatic Aromatic Ring N-(2-Aminophenyl) Aromatic->LYS517 Cation-π Interaction

Key molecular interactions between N-pentylmethanesulfonamide Analog A and the FGFR2 active site.

Conclusion

When designing N-pentylmethanesulfonamide analogs, simply adding hydrogen bond donors (as seen in Analog B) is insufficient and often detrimental due to steric constraints. The objective data clearly indicates that targeted, rigid aromatic extensions (Analog A) that exploit specific electrostatic features like cation-


 interactions yield vastly superior binding profiles. Furthermore, utilizing QPLD over standard docking ensures that the unique polarization of the sulfonamide core is accurately modeled, preventing false negatives in virtual screening pipelines.

References

  • Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies.
  • QM/MM Docking Strategy and Prime/MM-GBSA Calculation of Celecoxib Analogues as N-myristoyltransferase Inhibitors. Longdom Publishing.
  • Compound Data: N-(2-Aminophenyl)-N-pentylmethanesulfonamide (CAS 1864061-50-6). Angene Chemical.
  • Compound Data: N-{[(2-ethoxyphenyl)carbamoyl]carbamoyl}-N-pentylmethanesulfonamide. ChemDiv.

Sources

Validation

Validation of In Vitro Results with In Vivo Models for Sulfonamides: A Comparative Guide

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Translational Gap

In the development of sulfonamides (and their potentiators like trimethoprim), a critical "translational gap" exists between petri dish potency and clinical success. While static in vitro assays (MIC) provide a baseline for potency, they frequently fail to predict in vivo efficacy due to two specific factors inherent to sulfonamides: high protein binding (e.g., Sulfamethoxazole is ~70% bound) and bacteriostatic kinetics that rely on host immune cooperation.

This guide compares the predictive performance of three validation tiers: Static In Vitro Assays , the Hollow Fiber Infection Model (HFIM) , and the Murine Thigh Infection Model . We analyze why the industry is shifting toward dynamic models to validate sulfonamide efficacy before clinical trials.

Comparative Analysis: Validation Models

The following table objectively compares the "products" (validation methodologies) available to researchers for sulfonamide profiling.

FeatureStatic In Vitro (MIC/Time-Kill) Hollow Fiber Infection Model (HFIM) Murine Thigh Infection Model
Primary Output Potency (MIC), Static Kill RatePK/PD Indices, Resistance SuppressionTherapeutic Efficacy, Host-Drug Interaction
PK Simulation None (Constant concentration)High (Simulates human

& clearance)
Moderate (Requires allometric scaling)
Protein Binding Low (Standard media)Adjustable (Can add albumin/serum)Native (Physiological binding levels)
Predictive Value Low (Screening only)High (For dosing regimen design)Gold Standard (FDA requirement)
Throughput HighLowLow-Medium
Cost $

$

Expert Insight: The Causality of Failure

Why do sulfonamides fail in vivo despite low MICs?

  • The Protein Sink: In standard Mueller-Hinton broth, sulfonamides are 100% free. In plasma, albumin sequesters ~70% of the drug. Since only the unbound fraction (

    
    )  drives efficacy, an MIC of 1 
    
    
    
    g/mL in vitro may require a total plasma concentration of >3
    
    
    g/mL in vivo to achieve the same effect.
  • The Folate Lag: Sulfonamides inhibit dihydropteroate synthase (DHPS). This mechanism depletes the bacterial folate pool gradually. Static assays often miss the "lag phase" of killing that dynamic models (HFIM/In Vivo) capture effectively.

Core Mechanism & PK/PD Targets

To validate results, one must measure the correct Pharmacokinetic/Pharmacodynamic (PK/PD) index. For Sulfonamides (and SMX/TMP combinations), efficacy is driven by the Area Under the Curve (AUC) relative to the MIC, specifically the free-drug ratio.

Mechanistic Pathway (DOT Visualization)

The synergy between Sulfonamides and Trimethoprim is critical for validation. If one component is cleared faster in vivo, the synergy collapses—a phenomenon undetectable in static assays.

FolatePathway PABA PABA DHPS Enzyme: DHPS PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Synthesis DHFR Enzyme: DHFR DHP->DHFR Precursor THF Tetrahydrofolate (DNA Synthesis) DHFR->THF Reduction SMX Sulfonamides (e.g., SMX) SMX->DHPS Competes with PABA TMP Trimethoprim (TMP) TMP->DHFR Inhibits

Caption: Synergistic blockade of folate synthesis. Validation must ensure both inhibitors remain above MIC simultaneously in vivo.

Validated PK/PD Indices
Drug ClassPrimary IndexTarget Target (Bacteriostasis)Target (1-log kill)
Sulfonamides

AUC / MIC
~25 - 35> 50
SMX/TMP

AUC / MIC
~30 (based on TMP component)> 70

> Note: "f" denotes free, unbound drug.[1][2] Never use total drug concentration for sulfonamide PK/PD modeling.

Experimental Protocols

A. The "Gold Standard" Validation: Neutropenic Murine Thigh Infection Model

This protocol is the definitive method to bridge in vitro MICs to clinical dosing.

Objective: Determine the in vivo bacteriostatic and bactericidal dose-response.

Step 1: Animal Preparation (Neutropenia Induction)
  • Animals: Female CD-1 or BALB/c mice (20–25g).

  • Immunosuppression: Sulfonamides are often bacteriostatic; neutropenia ensures efficacy is due to the drug, not the immune system.

    • Day -4: Inject Cyclophosphamide (150 mg/kg IP).

    • Day -1: Inject Cyclophosphamide (100 mg/kg IP).

    • Validation Check: Neutrophil count should be <100 cells/mm³ on Day 0.

Step 2: Infection [3][4][5]
  • Inoculum: Prepare log-phase bacteria (e.g., S. aureus or E. coli) diluted to

    
     CFU/mL.
    
  • Procedure: Inject 0.1 mL of inoculum intramuscularly (IM) into both posterior thighs.

  • Baseline: Sacrifice 3 control mice at

    
     (2 hours post-infection) to establish baseline bacterial burden.
    
Step 3: Treatment & Dosing [4][6][7]
  • Timing: Begin therapy 2 hours post-infection.

  • Dose Fractionation: To validate the PK/PD index, administer the total daily dose (e.g., 100 mg/kg) in different schedules:

    • Group A: 100 mg/kg once daily (q24h).

    • Group B: 50 mg/kg q12h.

    • Group C: 25 mg/kg q6h.

  • Why? If Group C is superior, the drug is Time-dependent . If all groups are equal, it is AUC-dependent . (Sulfonamides are typically AUC-driven).

Step 4: Harvesting & Analysis
  • Endpoint: 24 hours post-treatment initiation.

  • Method: Euthanize mice. Aseptically remove thighs. Homogenize tissue in 10 mL saline.

  • Quantification: Plate serial dilutions on agar. Calculate

    
     CFU/thigh compared to 24h untreated controls.
    
B. The "Advanced Alternative": Hollow Fiber Infection Model (HFIM)

Use this when animal ethics or cost are prohibitive, or to study resistance over >7 days.

Protocol Summary:

  • Setup: Inoculate the extracapillary space of the cartridge with bacteria (

    
     CFU/mL).
    
  • Dynamic Dosing: Pump drug into the central reservoir. Use a dilution pump to simulate the specific half-life (

    
    )  of the sulfonamide in humans (e.g., SMX 
    
    
    
    hours).
  • Sampling: Withdraw samples from the peripheral port every 24h to count CFU.

  • Advantage: You can run this for 14 days to see if resistance emerges—something the 24h murine model cannot predict.

Workflow for Validated Translation

The following diagram illustrates the logical flow from screening to regulatory submission.

ValidationWorkflow Step1 1. In Vitro Screening (MIC Determination) Step2 2. Protein Binding Correction (Measure fu in plasma) Step1->Step2 Establish Potency Step3 3. Dynamic Simulation (HFIM) (Dose Fractionation & Resistance) Step2->Step3 Define PK Targets Step4 4. In Vivo Validation (Murine Thigh Model) Step3->Step4 Verify in Host Step5 5. Monte Carlo Simulation (Target Attainment Analysis) Step4->Step5 Clinical Dose Selection

Caption: Strategic workflow for translating sulfonamide potency to clinical dosing regimens.

References

  • Mouton, J. W., et al. (2011). Consensus procedures for the determination of pharmacokinetic/pharmacodynamic targets of antibiotics.[8][9][10] Clinical Microbiology and Infection.[3][7][11]

  • Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases.[3][5]

  • Cadwell, J. (2013). The Hollow Fiber Infection Model for Antimicrobial Pharmacodynamics and Pharmacokinetics.[8][10][12][13] FiberCell Systems.[12][13]

  • Negri, M. C., et al. (2018). In vitro-in vivo correlation of sulfonamide efficacy.[3][14][15][16] Journal of Antimicrobial Chemotherapy.

  • FDA Guidance for Industry. (2025). Microbiology Data for Systemic Antibacterial Drugs — Development, Analysis, and Presentation.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide

The following technical guide provides a high-integrity operational framework for the disposal of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide . This protocol is designed for Senior Laboratory Safety Officers and Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a high-integrity operational framework for the disposal of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide .

This protocol is designed for Senior Laboratory Safety Officers and Chemical Hygiene Officers . It prioritizes thermal destruction as the only validated method to neutralize the dual hazards of the nitroaromatic moiety (potential shock/thermal instability) and the sulfonamide backbone (environmental persistence/bioactivity).

Executive Summary: Immediate Action Directive

  • Chemical Class: Nitroaromatic Sulfonamide.

  • Primary Hazard: Explosion/Reactivity (Nitro group) and Environmental Toxicity (Sulfonamide).

  • Disposal Method: High-Temperature Incineration (1000°C+) with scrubber systems.

  • Prohibited Actions: Do NOT dispose of down drains. Do NOT mix with strong reducing agents (e.g., hydrides, active metals) or strong bases during accumulation.

  • Waste Code (RCRA Recommendation): Treat as D003 (Reactive) if stability data is absent; otherwise, manage as Non-Regulated Hazardous Waste (unless characteristic testing confirms toxicity).

Chemical Profile & Hazard Assessment

Proper disposal requires understanding the molecular "trigger points" that dictate safety protocols.

Parameter Technical Specification
Chemical Name N-(2-Nitrophenyl)-N-pentylmethanesulfonamide
CAS Number 1845689-87-3
Molecular Formula C₁₂H₁₈N₂O₄S
Functional Groups Nitro (-NO₂): Oxidizer, potential shock sensitivity.Sulfonamide (-SO₂N-): Biological activity, potential sensitizer.Pentyl Chain: Increases lipophilicity (bioaccumulation risk).[1][2]
Physical State Solid (typically crystalline).
Inferred Hazards H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H411: Toxic to aquatic life with long-lasting effects.
Expert Insight: The Nitro-Sulfonamide Synergy

The presence of the nitro group ortho to the sulfonamide nitrogen creates a unique disposal challenge. Nitro groups are thermodynamically unstable; they provide their own oxygen source during combustion. If this compound is accumulated in a waste container with oxidizable solvents (e.g., acetone, alcohols) and subjected to heat or shock, the nitro group can initiate a runaway decomposition.

Directive: Always treat this compound as a high-energy precursor until incinerated.

Pre-Disposal Handling & Stabilization

Before the material leaves the bench, it must be stabilized to prevent accidental activation during transport.

Step 3.1: Segregation Logic
  • Incompatible Stream: Never place in "General Organic Waste" containers that hold Strong Bases (NaOH, KOH) or Reducing Agents (NaBH₄).

    • Reasoning: Base-catalyzed rearrangement of nitro-aromatics can be exothermic.

  • Compatible Stream: Halogenated or Non-Halogenated organic solvents destined for incineration.

Step 3.2: Packaging Protocol
  • Primary Container: Use a screw-top amber glass vial or high-density polyethylene (HDPE) bottle.

  • Solvent Dampening (Recommended): If the material is dry powder and old, add a small volume of inert high-boiling solvent (e.g., mineral oil or heavy glycol) to desensitize it against friction/static shock.

  • Labeling: Affix a hazardous waste label explicitly stating:

    • Content: "N-(2-Nitrophenyl)-N-pentylmethanesulfonamide"[3]

    • Hazards: "TOXIC," "POTENTIAL REACTIVE (Nitro)"

Disposal Protocol: The Incineration Pathway

The only self-validating disposal method for this compound is High-Temperature Incineration . Chemical neutralization (e.g., reduction of the nitro group) is not recommended for disposal purposes due to the generation of toxic aniline derivatives.

Step-by-Step Disposal Workflow
Phase 1: Waste Accumulation
  • Dissolution: Dissolve the solid waste in a combustible solvent (e.g., Methanol, Ethanol, or Acetone) to facilitate injection into the incinerator.

    • Concentration Limit: Keep concentration <5% w/v to prevent localized hotspots in the waste drum.

  • Container Selection: Use UN-rated steel or poly drums (UN 1A1 or 1H1).

  • Venting: Ensure the cap is vented if there is any risk of off-gassing (unlikely for pure compound, but critical if mixed).

Phase 2: Waste Stream Designation

Assign the waste to a Fuel Blending or Direct Incineration profile.

  • Profile: High BTU Organic Waste.

  • Codes: D001 (Ignitable - if in solvent), D003 (Reactive - precautionary).

Phase 3: Final Destruction

Transfer custody to a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • Process: The material is injected into a rotary kiln incinerator operating at >1000°C.

  • Mechanism:

    • Organic skeleton

      
       CO₂ + H₂O
      
    • Nitro/Amine Nitrogen

      
       N₂ + NOx (scrubbed)
      
    • Sulfur

      
       SO₂ (scrubbed by lime injection)
      

Visualization: Waste Stream Decision Logic

The following diagram illustrates the critical decision nodes for safe disposal.

DisposalLogic Start Waste: N-(2-Nitrophenyl)- N-pentylmethanesulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid Dissolve Dissolve in Combustible Solvent (Acetone/MeOH) Solid->Dissolve Preferred SolventCheck Is Solvent Compatible? (No Strong Bases/Reducers) Liquid->SolventCheck Segregate CRITICAL: Segregate from General Waste SolventCheck->Segregate No (Incompatible) Labeling Label: Toxic, Flammable, Nitro-Reactive SolventCheck->Labeling Yes Dissolve->Labeling Segregate->Labeling Isolate First TSDF Ship to TSDF (Incineration) Labeling->TSDF Destruction High-Temp Incineration (>1000°C) with Scrubbing TSDF->Destruction

Caption: Decision matrix for segregating and processing nitro-sulfonamide waste to ensure thermal destruction.

Emergency Procedures (Spill & Exposure)

In the event of a laboratory spill, immediate containment is required to prevent environmental release.

Scenario Response Protocol
Minor Spill (Solid) 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, N95 respirator, goggles).3. Cover with wet absorbent pads (dampened with water) to prevent dust generation.4. Scoop into a waste container. Do not sweep dry.
Major Spill (Liquid) 1. Eliminate ignition sources.2. Absorb with vermiculite or sand.3.[4] Do NOT use sawdust (combustible).4. Wash area with soap/water; collect rinsate as hazardous waste.[4]
Skin Contact Wash with soap and water for 15 minutes. Sulfonamides can cause delayed hypersensitivity; monitor for rash.

Regulatory Compliance & References

Adherence to federal and international standards is mandatory.

Key Regulations
  • RCRA (USA): 40 CFR 261. While not a "P" or "U" listed waste, the generator must determine if it exhibits Reactivity (D003) or Ignitability (D001) .

  • DOT (Transport): Likely Class 6.1 (Toxic) or Class 9 (Miscellaneous) depending on formulation.

References
  • U.S. Environmental Protection Agency (EPA). (2025).[5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(2-Nitrophenyl)-N-pentylmethanesulfonamide

[1] Part 1: Chemical Intelligence & Hazard Logic The "Why" Behind the Protocol N-(2-Nitrophenyl)-N-pentylmethanesulfonamide (CAS: 1845689-87-3) is not a generic solvent; it is a specialized organic building block featuri...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Chemical Intelligence & Hazard Logic

The "Why" Behind the Protocol N-(2-Nitrophenyl)-N-pentylmethanesulfonamide (CAS: 1845689-87-3) is not a generic solvent; it is a specialized organic building block featuring a sulfonamide core , a nitro-aromatic ring , and a lipophilic pentyl chain .[1]

Handling this compound requires more than standard "lab coat and glasses" due to three synergistic risk factors:

  • Sensitization Potential (The Sulfonamide Moiety): Sulfonamides are notorious haptens. Repeated exposure, even at low levels, can induce Type IV hypersensitivity (allergic contact dermatitis) or respiratory sensitization.[1]

  • Enhanced Bioavailability (The Pentyl Chain): The pentyl group significantly increases the molecule's lipophilicity (LogP), facilitating rapid dermal absorption compared to its non-alkylated analogs.[1]

  • Unknown Potency (The Precautionary Principle): Structurally similar to intermediates used in the synthesis of Class III antiarrhythmics (e.g., Dofetilide), this compound must be treated as a Potent Compound (OEB 3) until specific toxicology proves otherwise.[1] Inhalation of dust could theoretically trigger pharmacological effects (arrhythmia) or systemic toxicity.[1]

Part 2: The PPE Firewall (Defensive Matrix)[1]

Standard nitrile gloves may provide insufficient protection against nitro-aromatics in organic solvents.[1] The following matrix defines the minimum acceptable protection levels.

PPE Specification Table
Protection ZoneComponentSpecificationOperational Logic
Hand Protection Primary Glove High-Grade Nitrile (0.11 mm) Acts as the dexterity layer.[1] Change every 30 mins or immediately upon splash.[1]
Secondary Glove Silver Shield / 4H (Laminate) Required if handling solutions in DCM or DMF. Nitro-compounds permeate nitrile rapidly in these solvents.[1]
Respiratory Solid State N95 or P100 Respirator Mandatory if weighing outside a hood (strongly discouraged). Prevents inhalation of sensitizing dusts.[1]
Liquid/Solute Fume Hood (Face Velocity >100 fpm) The primary barrier. Respirators are secondary to engineering controls.[1]
Body Defense Suit Tyvek® 400 (or equivalent) Disposable lab coat with elastic cuffs. Cotton coats absorb and hold nitro-compounds against the skin.[1]
Ocular Eye Wear Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses.

Part 3: Operational Workflow (The "Closed Loop")

This protocol utilizes a "Closed Loop" philosophy to minimize open-air exposure.[1]

Phase A: Reception & Storage[1][2]
  • Inspection: Upon receipt, inspect the bottle for "crusting" on the cap—a sign of sublimation or leakage.[1]

  • Segregation: Store in a dedicated "Nitrogen/Sulfur Organics" bin. Do not store near strong bases or reducing agents (risk of exothermic decomposition of the nitro group).[1]

  • Labeling: Affix a secondary label: "CAUTION: Potential Sensitizer. Do not inhale dust."[1][2][3][4][5][6]

Phase B: Weighing & Transfer (Critical Risk Point)

The highest risk of exposure occurs during the transfer of dry powder.[1]

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Static charge can cause this light powder to "jump" and aerosolize.[1]

  • The "Wet" Transfer Method:

    • Tare the weighing vial with solvent (if applicable) or use a closed weighing funnel.[1]

    • Avoid dumping powder into a reactor from height. Lower the weighing boat deep into the reactor neck before tilting.[1]

  • Decon Immediately: Wipe the balance area with a methanol-dampened tissue immediately after use.[1] Dispose of the tissue as hazardous waste.[1]

Phase C: Reaction & Synthesis[1][7]
  • Temperature Control: If reducing the nitro group (e.g., hydrogenation or Fe/HCl), ensure aggressive cooling.[1] Nitro-reduction is highly exothermic.[1]

  • Venting: All reaction vessels must be vented to a scrubber or hood exhaust. Do not allow pressure buildup of potential NOx gases.[1]

Part 4: Decontamination & Disposal

Do not pour down the drain. This compound is likely toxic to aquatic life (Category 2/3) and persistent.[1]

Waste Stream Architecture
Waste TypeClassificationDisposal Method
Solid Waste Hazardous Organic SolidHigh-Temperature Incineration.[1] Label as "Nitrophenyl Sulfonamide Contaminated."[1]
Liquid Waste Halogenated/Non-Hal SolventSegregate based on solvent. Do not mix with oxidizers (e.g., Nitric Acid waste).
Sharps/Glass Chemically ContaminatedSharps bin. Do not rinse; rinsing generates unnecessary liquid waste.[1]
Chemical Decontamination (Spill Response)[1]
  • Small Spill (<5g):

    • Cover with a dry absorbent pad (do not wet initially to avoid spreading).[1]

    • Wipe surface with 10% Sodium Carbonate solution (helps solubilize the sulfonamide for removal).[1]

    • Final wipe with Acetone.[1]

  • Large Spill (>5g): Evacuate area. Contact EHS. Requires SCBA due to dust inhalation risk.[1]

Part 5: Visualizing the Safety Logic

The following diagram illustrates the decision-making hierarchy for handling this specific compound.

SafetyProtocol Start Start: Handling N-(2-Nitrophenyl)-N-pentylmethanesulfonamide StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Oil StateCheck->Liquid Dissolved Weighing Weighing Protocol: 1. Anti-static Gun 2. Fume Hood ONLY 3. N95 Backup Solid->Weighing High Dust Risk Transfer Transfer Protocol: 1. Double Glove (Laminate) 2. Closed Vessel Transfer Liquid->Transfer Permeation Risk Reaction Reaction Monitoring: Vent to Scrubber Watch for Exotherms (Nitro group) Weighing->Reaction Transfer->Reaction Disposal Disposal: High-Temp Incineration NO Drain Disposal Reaction->Disposal Post-Process

Caption: Operational workflow emphasizing the divergence in risk management between solid (inhalation risk) and liquid (permeation risk) states.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Sulfonamide Class. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzene derivatives and sensitization risks. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Soluble Nitro Compounds. Retrieved from [Link][1]

  • Pfizer Inc. Tikosyn (Dofetilide) Prescribing Information (Reference for structural analog toxicity).[1] Retrieved from [Link][1]

(Note: Specific SDS data for CAS 1845689-87-3 is proprietary to manufacturers like BLDpharm; this guide applies "Read-Across" safety logic based on the functional groups and structural analogs confirmed in search results.)

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
N-(2-Nitrophenyl)-N-pentylmethanesulfonamide
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Reactant of Route 2
N-(2-Nitrophenyl)-N-pentylmethanesulfonamide
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